Dbco-(peg)3-VC-pab-mmae
説明
特性
分子式 |
C86H124N12O18 |
|---|---|
分子量 |
1614.0 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
InChIキー |
SXYWMLXUSVMZIA-RZDIXEDLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
Foundational & Exploratory
The Role of DBCO-(PEG)3-VC-PAB-MMAE in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, delivered via a specialized linker. This guide provides an in-depth technical overview of a specific ADC linker-payload combination, DBCO-(PEG)3-VC-PAB-MMAE, and its application in oncology research. This compound is a critical tool for the development of next-generation ADCs, offering a versatile and efficient method for conjugating cytotoxic agents to targeting moieties.
This compound is a pre-formed drug-linker conjugate that incorporates several key features. The Dibenzocyclooctyne (DBCO) group enables copper-free "click chemistry," a bioorthogonal reaction that allows for the precise and stable attachment of the linker to an azide-modified antibody or other targeting protein. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC. The valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) spacer forms a cleavable linker system that is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the potent antimitotic agent, Monomethyl Auristatin E (MMAE), is released, leading to cell cycle arrest and apoptosis of the cancer cell.
This guide will delve into the mechanism of action of ADCs constructed with this linker-drug, present quantitative data from preclinical studies, provide detailed experimental protocols for its use, and visualize key processes through signaling and workflow diagrams.
Core Components and Mechanism of Action
The efficacy of an ADC built with this compound is dependent on the coordinated function of each of its components.
-
DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for bioorthogonal conjugation. It reacts specifically and efficiently with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and can be performed in aqueous buffers under mild conditions, making it ideal for conjugating the drug-linker to sensitive biomolecules like antibodies without the need for a cytotoxic copper catalyst.[1]
-
PEG3 (Polyethylene Glycol): The three-unit polyethylene glycol spacer is a hydrophilic polymer that offers several advantages. It can improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life by shielding it from renal clearance and proteolytic degradation.
-
VC-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): This is a protease-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[2] This enzyme is often overexpressed in tumor cells. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the cancer cell, minimizing off-target toxicity. The PAB group acts as a self-immolative spacer, which, upon cleavage of the valine-citrulline bond, spontaneously releases the active MMAE payload.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2] It functions as a microtubule inhibitor. Upon its release into the cytoplasm of the cancer cell, MMAE binds to tubulin and disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2]
The overall mechanism of action for an ADC utilizing this compound is a multi-step process:
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of proteases like Cathepsin B within the lysosome lead to the cleavage of the VC-PAB linker.
-
Payload Release and Action: The cleavage of the linker releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, disrupts microtubule dynamics, and induces apoptosis.
Data Presentation
The following tables summarize quantitative data from preclinical studies that have utilized this compound for the construction of ADCs.
In Vitro Cytotoxicity Data
| Targeting Moiety | Cell Line | Target Antigen | IC50 (nM) | Reference |
| DD1 (Bivalent DARPin) | A431 (squamous cell carcinoma) | EGFR | 0.23 | [3][4] |
| DFc (DARPin-Fc fusion) | A431 (squamous cell carcinoma) | EGFR | 0.14 | [3][4] |
| DD1 (Bivalent DARPin) | MCF7 (breast adenocarcinoma) | Low EGFR | >100 | [3][5] |
| DFc (DARPin-Fc fusion) | MCF7 (breast adenocarcinoma) | Low EGFR | >100 | [3][5] |
| DD1 (Bivalent DARPin) | HDFa (human dermal fibroblasts) | Low EGFR | >100 | [3][5] |
| DFc (DARPin-Fc fusion) | HDFa (human dermal fibroblasts) | Low EGFR | >100 | [3][5] |
In Vivo Efficacy Data
| Targeting Moiety | Tumor Model | Dosing Regimen | Outcome | Reference |
| DD1-MMAE | A431 xenograft | 6.5 mg/kg, twice weekly for 2 weeks | No significant anti-tumor efficacy, but a trend towards increased necrotic areas (p = 0.2213) was observed. No adverse side effects were reported. | [3][4] |
| DFc-MMAE | A431 xenograft | 6.5 mg/kg, twice weekly for 2 weeks | No significant anti-tumor efficacy. No adverse side effects were reported. | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound.
Protocol 1: Conjugation of this compound to an Azide-Modified Targeting Protein (SPAAC Reaction)
This protocol is adapted from methodologies used in the generation of DARPin-MMAE conjugates and Fab-drug conjugates.[3][6]
Materials:
-
Azide-modified targeting protein (e.g., antibody, DARPin, or Fab) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (e.g., from MedChemExpress, Cat. No. HY-111012).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-30 mM. It is recommended to prepare this solution fresh as the compound can be unstable in solution.[1]
-
Conjugation Reaction:
-
To the azide-modified targeting protein solution, add a molar excess of the this compound stock solution. A 4-fold molar excess has been used successfully. The final concentration of DMSO in the reaction mixture should be kept low (typically <10% v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Following the incubation, purify the resulting ADC from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) system. The choice of column and buffer will depend on the specific properties of the ADC.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the ADC by SDS-PAGE and SEC analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay (alamarBlue Assay)
This protocol is based on the methodology described by Karsten et al. (2022) for assessing the cytotoxicity of DARPin-MMAE conjugates.[3][5]
Materials:
-
Target cancer cell lines (e.g., A431) and control cell lines with low target expression (e.g., MCF7, HDFa).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
The purified ADC, free MMAE, and a relevant negative control ADC.
-
alamarBlue™ cell viability reagent.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the ADC, free MMAE, and control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and alamarBlue™ only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is based on the in vivo study conducted by Karsten et al. (2022).[3][4]
Materials:
-
Immunodeficient mice (e.g., NMRI-nude mice).
-
Tumor cells for implantation (e.g., A431).
-
The purified ADC and a vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=5 per group).
-
Administer the ADC intravenously at the desired dose (e.g., 6.5 mg/kg).[3][4] The vehicle control group should receive an equivalent volume of saline.
-
Follow the predetermined dosing schedule (e.g., twice weekly for two weeks).[3][4]
-
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis for necrosis).
-
Compare the tumor growth between the treatment and control groups to evaluate the anti-tumor efficacy of the ADC.
-
Mandatory Visualization
Caption: Mechanism of action of an ADC utilizing the this compound linker-drug.
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: General workflow for preclinical in vitro and in vivo evaluation of an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bivalent EGFR-Targeting DARPin-MMAE Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the Dibenzocyclooctyne (DBCO) Group in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has fundamentally transformed the landscape of bioconjugation, providing a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out for its ability to proceed within complex biological environments without the need for cytotoxic catalysts.[1] At the heart of this powerful bioorthogonal reaction is the dibenzocyclooctyne (DBCO) group, a strained cyclic alkyne whose unique structural properties drive rapid and specific covalent bond formation with azides.[2][] This technical guide provides an in-depth exploration of the pivotal role of the DBCO group in SPAAC, offering valuable insights for professionals in research and drug development.
The Core of SPAAC: The DBCO Group's Unique Reactivity
The exceptional utility of DBCO in SPAAC stems from its inherent ring strain.[] The cyclooctyne (B158145) ring is highly distorted from its ideal linear geometry, creating a high-energy starting material that readily undergoes a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[4][5] This reaction is characterized by its bioorthogonality, meaning it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[1][]
A key advantage of DBCO-mediated SPAAC is the elimination of the need for a copper(I) catalyst, which is cytotoxic and can be detrimental to living cells and organisms.[1][4] This copper-free nature makes DBCO an ideal tool for in vivo applications, including live-cell imaging and the synthesis of antibody-drug conjugates (ADCs).[1]
Key Advantages of DBCO-Mediated SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes the reaction suitable for use in living systems.[6][7]
-
High Specificity and Bioorthogonality: DBCO reacts selectively with azides, avoiding side reactions with other functional groups found in biological molecules.[][4]
-
Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction rates, often reaching completion in minutes to a few hours at physiological temperatures.[1][]
-
Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1][4] The resulting triazole linkage is also highly stable.[8]
-
High Efficiency: The reaction typically proceeds with high yields, which is crucial for applications such as the development of ADCs where a precise drug-to-antibody ratio (DAR) is critical for efficacy.[1]
Quantitative Data for SPAAC Reactions Involving DBCO
The efficiency of SPAAC reactions is influenced by several factors, including the specific DBCO derivative, the nature of the azide, the buffer composition, pH, and temperature. The following tables summarize key quantitative data to aid in the optimization of experimental design.
| Parameter | Value | Conditions | References |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C | [1] |
| Table 1: General Reaction Parameters for DBCO-Mediated SPAAC. |
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | References |
| DBCO Derivatives | ~0.1 - 2.0 | [9][10] |
| Table 2: General Second-Order Rate Constants for DBCO Derivatives. |
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Sulfo DBCO-amine + 3-azido-L-alanine (M⁻¹s⁻¹) | References |
| PBS (pH 7) | 0.32–0.85 | Data not specified | [9][11] |
| HEPES (pH 7) | 0.55–1.22 | Data not specified | [9][11] |
| DMEM | 0.59–0.97 | Data not specified | [11] |
| RPMI | 0.27–0.77 | Data not specified | [11] |
| Table 3: Effect of Buffer and pH on SPAAC Second-Order Rate Constants. |
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | References |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 | [9] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [9] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [9][11] |
| Table 4: Comparison of SPAAC Rate Constants for Different DBCO Constructs, illustrating the impact of steric hindrance and the benefit of a PEG linker. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPAAC reactions. Below are protocols for key experiments involving DBCO.
This protocol outlines a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Reaction Setup:
-
Add the DBCO stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be minimized (typically <10%) to maintain the integrity of the biomolecule.
-
The molar ratio of DBCO to azide can be varied, but a slight excess of one reactant is often used to drive the reaction to completion. For antibody conjugations, a 1.5 to 4-fold molar excess of the azide-modified molecule to the DBCO-antibody is common.[1]
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature. Reactions are often performed at room temperature or 37°C and can range from a few minutes to overnight, depending on the reactants and their concentrations.[4]
-
-
Purification (Optional):
-
If necessary, remove excess, unreacted reagents from the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography.[12]
-
-
Characterization:
This protocol describes how to follow the progress of the reaction by monitoring the decrease in DBCO absorbance.[9]
-
Spectrophotometer Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be adjusted to provide an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[9]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes, indicating reaction completion.[9]
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[9]
-
Visualizations
The following diagrams illustrate the core mechanism of SPAAC and a typical experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
A Technical Guide to PEGylation with a (PEG)3 Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into linker design, a strategy known as PEGylation, has emerged as a pivotal method for optimizing ADC performance. This technical guide provides an in-depth examination of PEGylation, with a specific focus on the use of a short, discrete (PEG)3 spacer. We will explore its impact on the physicochemical properties, pharmacokinetics, and pharmacodynamics of ADCs, supported by quantitative data and detailed experimental protocols. Furthermore, this guide provides visualizations of key biological and experimental processes to facilitate a comprehensive understanding of the core concepts.
Introduction to Antibody-Drug Conjugates and the Role of the Linker
ADCs are complex immunoconjugates designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[][2][3] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the mAb.[][4]
The linker's role is multifaceted and critical to the ADC's success. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[3][4] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug.[3][5] Linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers being designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH or the presence of specific enzymes).[][5][6]
The Strategic Advantage of PEGylation in ADC Linker Design
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges in ADC development, including aggregation, reduced stability, and rapid clearance from circulation, particularly at higher drug-to-antibody ratios (DARs).[2][7] PEGylation, the incorporation of PEG chains into the linker, addresses these challenges by increasing the hydrophilicity of the overall conjugate.[][2][8]
Key advantages of incorporating PEG spacers include:
-
Enhanced Solubility and Stability: PEG linkers act as solubilizing agents, shielding the hydrophobic drug and preventing ADC aggregation.[2][9][10] This is crucial for manufacturing and for developing stable ADCs with higher DARs.[2]
-
Improved Pharmacokinetics (PK): The hydrophilic PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[2][8][10] This shields the ADC from renal clearance mechanisms, leading to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve, AUC).[2][10][11]
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the development of potent ADCs with DARs of 8 or even higher, without compromising stability or PK properties.[2][11]
-
Reduced Immunogenicity and Toxicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response.[][10][12] This shielding effect can also minimize off-target toxicity by reducing non-specific uptake by healthy cells.[2]
The (PEG)3 Spacer: A Focus on Short-Chain PEGylation
While longer PEG chains can significantly enhance PK properties, they can also introduce steric hindrance, which may reduce the ADC's binding affinity or in vitro cytotoxicity.[13][14] Short-chain PEG linkers, such as those with three ethylene (B1197577) glycol units ((PEG)3), offer a balanced approach. A (PEG)3 spacer provides sufficient hydrophilicity to counteract the hydrophobicity of many payloads and prevent aggregation, without the potential downsides of longer PEG chains.[12][15] This strategic choice aims to balance improved pharmacokinetics with retained potency, making the (PEG)3 linker a valuable tool in ADC design.[15]
Quantitative Impact of PEG Spacers on ADC Properties
The inclusion and length of a PEG spacer have a quantifiable impact on the performance of an ADC. The following tables summarize comparative data from various studies.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics (DAR 8 Conjugates)
| PEG Length | Clearance (mL/kg/day) | Half-Life (t½) Extension (Fold Increase vs. No PEG) | Overall Exposure (AUC) Increase (Fold Increase vs. No PEG) |
| No PEG | High | 1.0 | 1.0 |
| PEG2 | Moderately High | ~1.5 | ~2.0 |
| PEG3/PEG4 | Moderate | ~2.0 - 2.5 | ~3.0 - 4.0 |
| PEG8 | Low | ~3.5 | ~5.5 |
| PEG12 | Low | ~3.8 | ~6.0 |
| PEG24 | Low | ~4.0 | ~6.2 |
Data compiled and extrapolated from multiple sources for illustrative comparison. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.[11][16]
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (pM) |
| Short-Chain PEG (e.g., PEG3) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~10-50 |
| Non-PEGylated (mc-VC-PABC) | Brentuximab-MMAE | Karpas-299 (CD30+) | 16 |
| Longer-Chain PEG (10 kDa) | Affibody-MMAE | NCI-N87 (HER2+) | ~350 (22-fold reduction vs. no PEG) |
This table illustrates that while longer PEG chains can sometimes reduce in vitro potency due to steric hindrance, short-chain PEG linkers generally maintain high cytotoxicity. Data is illustrative and based on published findings.[13][14][15]
Visualizing Core Concepts
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC employing a cleavable linker that is processed within the lysosome.
Caption: General mechanism of action for an antibody-drug conjugate.
Logical Benefits of (PEG)3 Spacer Integration
This diagram outlines the logical cascade of benefits derived from incorporating a (PEG)3 spacer to mitigate payload hydrophobicity.
Caption: Logical flow of benefits from using a (PEG)3 spacer in ADCs.
Experimental Workflow for ADC Synthesis and Characterization
The following workflow details the key steps in creating and validating an ADC with a (PEG)3 linker.
Caption: Experimental workflow for ADC synthesis, purification, and characterization.
Detailed Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful development and evaluation of ADCs.
Protocol 1: Synthesis of the Drug-(PEG)3-Linker Conjugate
This protocol describes a two-step process to create the drug-linker construct ready for conjugation to the antibody.[12]
-
Materials:
-
Cytotoxic payload with a free amine group.
-
Amino-PEG3-acid linker.
-
Activation agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).
-
Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
-
Procedure:
-
Payload Activation (if required): If the payload contains a carboxylic acid, dissolve it in anhydrous DMF. Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to activate the carboxyl group. Stir for 1-2 hours at room temperature.
-
Conjugation to Amino-PEG3-acid Linker: Dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF. Add this solution to the activated payload solution (or to the amine-containing payload). Let the reaction stir at room temperature overnight.
-
Purification: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, purify the drug-linker conjugate using RP-HPLC. Lyophilize the pure fractions to obtain the solid drug-(PEG)3-linker conjugate.
-
Protocol 2: Conjugation of Drug-(PEG)3-Linker to Antibody
This protocol details the conjugation of the purified drug-linker construct to surface-exposed lysine residues on the monoclonal antibody.[12]
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Purified drug-(PEG)3-linker conjugate.
-
Activation agents: EDC and Sulfo-NHS.
-
Reaction buffer: Borate buffer (e.g., 50 mM, pH 8.5).
-
Purification: Desalting columns (e.g., Sephadex G-25).
-
-
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer using a desalting column to remove any amine-containing buffer components. Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Activation: Dissolve the drug-(PEG)3-linker conjugate in an organic co-solvent like DMSO. In a separate tube, add EDC (5-10 fold molar excess over the drug-linker) and Sulfo-NHS (5-10 fold molar excess) to the drug-linker solution to activate its terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding an excess of an amine-containing buffer, such as Tris, to quench any unreacted activated drug-linker. Incubate for 15 minutes.
-
Purification: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization - Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.
-
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (20-50 µg).
-
Elute the different ADC species using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=1, DAR=2, etc.), as they are more hydrophobic.
-
Integrate the peak areas corresponding to each DAR species detected by UV absorbance at 280 nm.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of drugs conjugated.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT/CCK-8)
This assay measures the ability of the ADC to kill target cancer cells in culture.[2][15]
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
Cell viability reagent (e.g., MTT or CCK-8).
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Normalize the data to the untreated control cells and plot the cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.
-
Conclusion
The rational design of the linker is a cornerstone of developing safe and effective Antibody-Drug Conjugates. PEGylation has proven to be a critical strategy for enhancing the physicochemical and pharmacological properties of these complex biotherapeutics. The use of a short-chain (PEG)3 spacer represents a refined approach, offering a crucial balance between improved hydrophilicity, enhanced pharmacokinetics, and the maintenance of high cytotoxic potency. By providing sufficient water solubility to mitigate the challenges of hydrophobic payloads without introducing the potential steric hindrance of longer PEG chains, the (PEG)3 linker enables the creation of more stable, potent, and tolerable ADCs. The experimental protocols and comparative data presented in this guide underscore the strategic advantage of (PEG)3 spacers, providing a foundational understanding for researchers dedicated to advancing the next generation of targeted cancer therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. books.rsc.org [books.rsc.org]
- 10. labinsights.nl [labinsights.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Dbco-(peg)3-VC-pab-mmae molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental applications of the antibody-drug conjugate (ADC) linker-payload, DBCO-(PEG)3-VC-PAB-MMAE. This reagent is a critical tool in the development of targeted cancer therapies, combining a highly potent cytotoxic agent with a versatile conjugation moiety.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing essential information for experimental design and analysis.
| Property | Value |
| Molecular Weight | 1613.97 g/mol |
| Chemical Formula | C₈₆H₁₂₄N₁₂O₁₈ |
| CAS Number | 2754384-60-4 |
| Description | A drug-linker conjugate for ADCs. It incorporates the cytotoxic agent Monomethyl auristatin E (MMAE) connected to a DBCO-containing linker.[1] |
| Key Components | - DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry (SPAAC) for conjugation to azide-modified antibodies.[1] - (PEG)3 (Polyethylene glycol): A short PEG spacer to enhance solubility and reduce aggregation. - VC (Valine-Citrulline): A cathepsin B-cleavable linker, ensuring intracellular release of the payload.[2] - PAB (p-aminobenzyl): A self-immolative spacer that facilitates the release of unmodified MMAE. - MMAE (Monomethyl auristatin E): A potent antimitotic agent that inhibits tubulin polymerization.[3] |
| Applications | Primarily used in cancer research for the development of ADCs.[1] |
Mechanism of Action: The MMAE Payload
The cytotoxic activity of this conjugate is delivered by Monomethyl auristatin E (MMAE), a synthetic antineoplastic agent.[2] Its high toxicity precludes its use as a standalone drug; however, when conjugated to a monoclonal antibody, it can be specifically directed to cancer cells.[2]
MMAE functions as a potent inhibitor of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[3] The entire process, from antibody binding to cell death, is a multi-step cascade.
Caption: Signaling Pathway of MMAE-based ADCs.
Experimental Protocols: Antibody Conjugation via SPAAC
The conjugation of this compound to an azide-modified antibody is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.[6]
Materials:
-
Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Protocol:
-
Preparation of Antibody:
-
Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately prior to use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the this compound solution to the azide-modified antibody solution.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.[7]
-
-
Purification of the ADC:
-
Following incubation, remove the unreacted this compound and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the eluate containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Caption: Experimental Workflow for ADC Synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
A Technical Guide to the Solubility and Stability of Dbco-(peg)3-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Dbco-(peg)3-VC-pab-mmae, a key linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). Understanding these characteristics is critical for the formulation, manufacturing, and in-vivo performance of ADCs. This document outlines quantitative solubility data, discusses stability considerations, and provides detailed experimental protocols and conceptual diagrams to support ADC research and development.
Introduction to this compound
This compound is a complex molecule that combines a cytotoxic payload, Monomethyl Auristatin E (MMAE), with a linker system designed for controlled release. The components are:
-
Dbco (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-modified antibodies.
-
PEG3: A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity and can improve pharmacokinetic properties.
-
VC-PAB: A cathepsin B-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This system is designed to be stable in circulation but release the payload within the lysosomal compartment of target cells.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Solubility of this compound
The solubility of this compound is a crucial parameter for its handling, formulation, and conjugation to antibodies. Due to the hydrophobic nature of MMAE, the overall solubility of the conjugate is limited in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that hygroscopic solvents like DMSO can significantly impact solubility, and freshly opened solvents are recommended.[3][4]
| Solvent System | Concentration | Solution Type | Notes |
| 100% DMSO | 60 mg/mL (37.18 mM)[3][4] | Clear Solution | Ultrasonic assistance may be required.[3][4] |
| 10% DMSO in 90% Corn Oil | ≥ 1.5 mg/mL (0.93 mM)[3] | Clear Solution | - |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 1.5 mg/mL (0.93 mM)[3] | Suspended Solution | Ultrasonic assistance is needed.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | 1.5 mg/mL (0.93 mM)[3] | Suspended Solution | Ultrasonic assistance is needed.[3] |
Experimental Protocol for Solubilization
Objective: To prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous, freshly opened DMSO
-
Vortex mixer
-
Ultrasonic bath
-
Appropriate co-solvents (e.g., PEG300, Tween-80, SBE-β-CD, corn oil, saline)
Procedure for Preparing a 15 mg/mL Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 15 mg/mL concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, place the vial in an ultrasonic bath for short intervals until the solution is clear. Avoid excessive heating.
-
Store the stock solution at -20°C, protected from light and moisture. It is highly recommended to prepare fresh solutions for each experiment due to the compound's instability in solution.[3][4]
Procedure for Preparing a 1.5 mg/mL Working Solution (Suspended):
-
Begin with a 15 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, prepare the desired co-solvent mixture (e.g., 400 µL PEG300, 50 µL Tween-80, and 450 µL saline for a final volume of 1 mL).
-
Add 100 µL of the 15 mg/mL DMSO stock solution to the co-solvent mixture.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath to ensure a uniform suspension.[3]
Stability of this compound
The stability of the linker-payload is critical to the therapeutic index of an ADC, ensuring it remains intact in circulation to minimize off-target toxicity while efficiently releasing the payload in the tumor microenvironment.
Chemical Stability
This compound is noted to be unstable in solutions, and it is recommended that solutions are freshly prepared for use.[3][4] The primary points of instability are the DBCO group, which can degrade over time, and the VC-PAB linker, which is susceptible to enzymatic cleavage.
Enzymatic Stability of the VC-PAB Linker
The valine-citrulline linker is designed to be cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[4] However, studies have shown that the VC linker can also be cleaved by other proteases and that cathepsin B is not strictly required for payload release.[5][6][7]
A significant consideration for preclinical studies is the differential stability of the VC linker in plasma from different species. The VC-PAB linker is relatively unstable in mouse plasma due to cleavage by the carboxylesterase 1c (Ces1c).[8][9] In contrast, it exhibits greater stability in human and monkey plasma.[10] This species-specific instability can lead to premature payload release in murine models, a factor that must be considered when evaluating ADC efficacy and toxicity.
Experimental Protocol for In Vitro Plasma Stability Assessment
Objective: To evaluate the stability of the ADC and quantify the premature release of the payload in plasma.
Materials:
-
Antibody-Dbco-(peg)3-VC-pab-mmae conjugate (ADC)
-
Human, monkey, and mouse plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma from the desired species at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Quench the reaction and precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free MMAE.
-
The stability of the intact ADC can be assessed by analyzing the protein pellet or by using an ELISA-based method to measure the drug-to-antibody ratio (DAR) over time.[1][10]
Mechanism of Action and Payload Release
The efficacy of an ADC utilizing this compound is dependent on a sequence of events, from antibody-antigen binding to the cytotoxic effect of MMAE.
ADC Internalization and Payload Release
Caption: ADC internalization, lysosomal trafficking, and payload release.
MMAE Signaling Pathway for Apoptosis
Once released into the cytosol, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network, which is essential for cell division.
Caption: MMAE mechanism of action leading to apoptosis.
Experimental Workflow for ADC Conjugation
The conjugation of an azide-modified antibody with this compound is achieved through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as "click chemistry".
Caption: Experimental workflow for ADC conjugation via SPAAC.
Conclusion
The solubility and stability of this compound are multifaceted parameters that are essential to control for the successful development of an effective and safe Antibody-Drug Conjugate. While its aqueous solubility is limited, appropriate formulation strategies using co-solvents can enable its use in conjugation reactions and in-vivo studies. The conditional stability of the VC-PAB linker, particularly its differential behavior in rodent and primate plasma, is a critical consideration for the translation of preclinical findings. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this potent linker-payload system.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 6. dokumen.pub [dokumen.pub]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation using DBCO-(PEG)3-VC-PAB-MMAE
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of Monomethyl Auristatin E (MMAE) to antibodies using the DBCO-(PEG)3-VC-PAB-MMAE drug-linker. This system is designed for researchers and scientists in the field of drug development seeking to create homogeneous and potent antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Site-specific conjugation has emerged as a critical strategy to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.
The this compound is a pre-formed drug-linker that facilitates the site-specific conjugation of MMAE to an antibody. This linker is comprised of several key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free "click chemistry" via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for covalent attachment to an azide-modified antibody.
-
Polyethylene Glycol (PEG)3: A short PEG spacer that can enhance the solubility and stability of the ADC.
-
Valine-Citrulline (VC): A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B. This ensures that the cytotoxic payload is released intracellularly within the target cancer cell.
-
p-aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug.
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
This document provides detailed protocols for the preparation of an azide-modified antibody, the conjugation reaction with this compound, and the subsequent characterization of the resulting ADC.
Mechanism of Action
The therapeutic action of an ADC generated with this compound involves a multi-step process that begins with specific targeting of cancer cells and culminates in the induction of apoptosis.
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.[3]
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[3]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.[3]
-
Proteolytic Cleavage: Within the lysosome, Cathepsin B cleaves the valine-citrulline linker of the drug-linker.[1]
-
Payload Release: Following cleavage of the VC linker, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.[]
-
Disruption of Microtubule Dynamics: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][2]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]
Experimental Protocols
Protocol 1: Site-Specific Azide (B81097) Introduction into the Antibody
For site-specific conjugation using DBCO-linked payloads, the antibody must first be modified to contain an azide group at a specific location. This can be achieved through various enzymatic or chemical methods. One common method involves the use of a bacterial transglutaminase (BTG) to install an azide-containing amine at a specific glutamine residue.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bacterial Transglutaminase (BTG)
-
Azide-containing amine substrate (e.g., azido-pentylamine)
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody, a 50-fold molar excess of the azide-containing amine substrate, and BTG (enzyme-to-antibody ratio of 1:10 w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.
-
Purification: Remove the excess unreacted azide substrate and BTG using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the incorporation of the azide group using methods such as mass spectrometry.
Protocol 2: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the azide-modified antibody with the this compound drug-linker.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: Add a 3 to 5-fold molar excess of the this compound solution in DMSO to the azide-modified antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.[5]
-
Purification: Purify the resulting ADC from the unreacted drug-linker and other impurities using a desalting column for initial cleanup, followed by size-exclusion chromatography (SEC) for higher purity.[5]
-
Characterization: Characterize the purified ADC as described in the following section.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, homogeneity, and potency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with different numbers of conjugated drugs will have different retention times. This method provides the relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after partial or complete reduction of the antibody.
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the exact mass of the ADC and thus calculate the DAR.
Table 1: Illustrative DAR Distribution Data from HIC Analysis
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5 - 15 |
| DAR 2 | 70 - 85 |
| DAR 4 | 5 - 15 |
| Average DAR | ~2.0 |
Note: These are illustrative values and will vary depending on the specific antibody and conjugation process.
In Vitro Cytotoxicity Assay
The potency of the ADC is typically assessed using an in vitro cytotoxicity assay on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| ADC | 0.5 - 5.0 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free MMAE | 0.01 - 0.1 | 0.01 - 0.1 |
Note: IC50 values can vary based on the cell line, incubation time, and assay method.[3]
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Click Chemistry with Dbco-(peg)3-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the preparation and characterization of antibody-drug conjugates (ADCs) using the Dbco-(peg)3-VC-pab-mmae drug-linker in a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This copper-free click chemistry approach offers a robust and biocompatible method for conjugating the potent cytotoxic agent monomethyl auristatin E (MMAE) to an azide-modified antibody.[1] The resulting ADC, featuring a cleavable valine-citrulline (VC) linker, is designed for targeted delivery of MMAE to antigen-expressing cells, followed by intracellular release of the cytotoxic payload.[2][3]
MMAE is a highly potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4] Its targeted delivery via an ADC minimizes systemic toxicity while maximizing efficacy at the tumor site. The protocols outlined below cover the conjugation process, purification of the ADC, determination of the drug-to-antibody ratio (DAR), and assessment of in vitro cytotoxicity.
Quantitative Data Summary
Successful ADC development relies on precise control over the conjugation process to achieve a desired drug-to-antibody ratio (DAR), which can impact both efficacy and safety.[2] The following tables summarize key quantitative parameters for the SPAAC conjugation and subsequent characterization of the resulting ADC.
Table 1: Recommended Reaction Conditions for SPAAC Conjugation
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Dbco-linker : Azide-Ab) | 1.5 - 5 equivalents of Dbco-linker | A slight excess of the drug-linker can drive the reaction to completion. Optimization may be required depending on the antibody and desired DAR.[5] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES | pH should be maintained between 7.0 and 7.5 for optimal reaction kinetics and antibody stability.[6][7] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but antibody stability should be considered. Room temperature (25°C) is often a good starting point.[8] |
| Reaction Time | 4 - 24 hours | Reaction progress can be monitored by HIC or LC-MS.[9] |
| DMSO Concentration | < 10% (v/v) | This compound is typically dissolved in DMSO. The final concentration should be minimized to prevent antibody denaturation. |
Table 2: Typical Characterization Parameters for MMAE ADCs
| Parameter | Method | Typical Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Average DAR of 2-4. HIC separates species with different numbers of conjugated drugs. |
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% monomer. To ensure the absence of aggregates that can affect efficacy and safety.[] |
| In vitro Cytotoxicity (IC50) | MTT or similar cell viability assay | Nanomolar to picomolar range, depending on the target cell line and antigen expression.[11][12][13] |
| Linker Stability (in mouse plasma) | ELISA or LC-MS | The VC linker is known to be susceptible to cleavage by mouse carboxylesterases, leading to a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans.[2][] |
Experimental Protocols
Safety Precautions
Monomethyl auristatin E (MMAE) and its conjugates are highly potent cytotoxic compounds and must be handled with extreme caution in a controlled laboratory environment, such as a certified chemical fume hood.[12] Personal protective equipment (PPE), including double nitrile gloves, a dedicated disposable lab coat, and chemical splash goggles, is mandatory.[12] All contaminated materials must be disposed of as hazardous chemical waste.[12]
Protocol 1: SPAAC Conjugation of Azide-Modified Antibody with this compound
This protocol describes the conjugation of an azide-functionalized antibody with the DBCO-containing drug-linker.
Materials:
-
Azide-modified antibody (in a suitable buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the drug-linker in anhydrous DMSO (e.g., 10 mM). The compound is unstable in solution, so it is recommended to prepare it fresh.[15]
-
-
Prepare the Antibody Solution:
-
Buffer exchange the azide-modified antibody into the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[2]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. Gently mix the reaction mixture.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[9] The reaction can be monitored by analyzing small aliquots via HIC to determine the progression of the conjugation.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC), spin desalting columns, or dialysis against a suitable storage buffer (e.g., PBS).[8][]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs by separating species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
HIC Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
HIC Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the drug-linker if applicable.
-
-
Data Analysis:
-
The resulting chromatogram will show multiple peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100 []
-
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[11][12][13]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include wells with untreated cells as a viability control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[13]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Visualizations
SPAAC Click Chemistry Reaction
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC synthesis.
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for the preparation and characterization of the ADC.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Chemo-Enzymatic Conjugation Approach Yields Homogeneous and Highly Potent Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Assays of Dbco-(PEG)3-VC-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The Dbco-(PEG)3-VC-PAB-MMAE ADC is comprised of three key components: a monoclonal antibody for specific targeting of tumor-associated antigens, the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) as the cytotoxic payload, and a linker system.[2][3] This linker, featuring a Dibenzocyclooctyne (Dbco) group for site-specific conjugation via copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a cathepsin-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) spacer, is designed for controlled release of MMAE within the target cell.[4][5][6]
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[7] Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the VC linker.[3][8] This releases the PAB-MMAE intermediate, which then self-immolates to free the active MMAE payload into the cytoplasm.[9] MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3] A key feature of MMAE is its ability to permeate the cell membrane, enabling it to kill neighboring antigen-negative cancer cells in a phenomenon known as the bystander effect.[3][9][10]
These application notes provide detailed protocols for a suite of essential in vitro cell-based assays to characterize the efficacy and mechanism of action of this compound ADCs.
Key In Vitro Assays
A comprehensive in vitro evaluation of a this compound ADC should include the following key assays:
-
Target-Specific Cytotoxicity Assay: To determine the potency (e.g., IC50) and specificity of the ADC on antigen-positive versus antigen-negative cells.
-
Bystander Effect Assay: To evaluate the ability of the released MMAE payload to kill neighboring antigen-negative cells.[9][11]
-
Internalization Assay: To confirm that the ADC is internalized by the target cells, which is a prerequisite for the intracellular release of the payload.[7][12]
Experimental Protocols
Target-Specific Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of the ADC.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[1][13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
This compound ADC
-
Unconjugated antibody (as a control)[1]
-
Free MMAE payload (as a positive control)[1]
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][14]
-
Microplate reader[1]
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.[15]
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-120 hours for tubulin inhibitors like MMAE.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).[15]
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[9][16]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[9]
-
Complete cell culture medium
-
This compound ADC
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader[15]
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
As a control, seed the GFP-Ag- cells alone in separate wells.
-
Incubate overnight at 37°C with 5% CO2.[15]
-
-
ADC Treatment:
-
Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.[15]
-
-
Incubation:
-
Incubate the plates for 72-120 hours.[15]
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[15]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.
-
A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[15]
-
ADC Internalization Assay (pH-sensitive Dye Method)
This assay confirms that the ADC is internalized by the target cells, a critical step for payload release.[12] This method uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of the endosomes and lysosomes.[12]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Unconjugated antibody labeled with the same dye (as a control)
-
Complete cell culture medium
-
96-well plates or flow cytometry tubes
-
High-content imaging system or flow cytometer[15]
Procedure:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells in appropriate vessels (e.g., 96-well plates for imaging, tubes for flow cytometry).
-
-
ADC Treatment:
-
Treat the cells with the fluorescently labeled ADC and control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.[15] A control at 4°C can be included to inhibit active transport.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.[15]
-
-
Data Analysis:
-
Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.[15] Compare the signal in Ag+ versus Ag- cells to demonstrate target-specific internalization.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Antigen Status | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free MMAE IC50 (nM) |
| Cell Line A | Positive | Value | >1000 | Value |
| Cell Line B | Negative | >1000 | >1000 | Value |
Table 2: Bystander Effect of this compound ADC
| Condition | ADC Concentration (nM) | Viability of GFP-Ag- Cells (%) |
| Ag- cells alone | 0 | 100 |
| 1 | Value | |
| 10 | Value | |
| 100 | Value | |
| Co-culture (Ag+ : Ag-) | 0 | 100 |
| 1 | Value | |
| 10 | Value | |
| 100 | Value |
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for the target-specific cytotoxicity MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 7. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for In-Vivo Pre-Targeting using Dbco-(peg)3-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in-vivo experimental design utilizing the Dbco-(peg)3-VC-pab-mmae drug-linker conjugate. This reagent is a cornerstone of modern antibody-drug conjugate (ADC) development, particularly for pre-targeting strategies that leverage bioorthogonal click chemistry. The system comprises a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a polyethylene (B3416737) glycol (PEG) spacer for improved solubility and pharmacokinetics, a cathepsin-cleavable valine-citrulline (VC) linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2]
The pre-targeting approach separates the tumor-targeting and payload-delivery steps, which can significantly enhance the therapeutic window by minimizing systemic exposure to the cytotoxic agent.[3][4] An azide-modified monoclonal antibody (mAb) is first administered to allow for accumulation at the tumor site and clearance from circulation. Subsequently, the DBCO-containing MMAE payload is administered, which then "clicks" to the tumor-bound antibody in vivo, enabling targeted cell killing.[3][5]
Mechanism of Action
The therapeutic action of an ADC formed in vivo with this compound is a multi-step process:
-
Pre-Targeting and Bioorthogonal Ligation: An azide-modified monoclonal antibody specific to a tumor-associated antigen is administered intravenously. After a predetermined period allowing for tumor localization and systemic clearance, the this compound is injected. The DBCO and azide (B81097) moieties undergo a rapid and specific SPAAC reaction, forming a stable triazole linkage and creating the ADC in situ at the tumor site.[6]
-
Internalization: The newly formed ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[7]
-
Payload Release and Cytotoxicity: This cleavage releases the active MMAE payload into the cytoplasm. MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][8]
Signaling Pathways
MMAE-Induced Apoptosis Signaling Pathway
MMAE, upon release into the cytoplasm, binds to tubulin and inhibits its polymerization. This disruption of microtubule dynamics leads to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. Key events include the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP).[7][9] This results in the release of cytochrome c, which forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[7][10] Caspase-9 then activates executioner caspases, such as caspase-3, which cleave cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[11][12]
Caption: MMAE-Induced Apoptosis Pathway.
Experimental Protocols
In-Vivo Xenograft Model with Pre-Targeting
This protocol outlines a typical workflow for evaluating the efficacy of a pre-targeted ADC strategy using this compound in a subcutaneous tumor xenograft model.
Caption: Pre-Targeting Xenograft Workflow.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with confirmed high expression of the target antigen for the azide-modified antibody.
-
Culture the cells in appropriate media and conditions as recommended by the supplier.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
House animals in accordance with institutional guidelines and approved animal care protocols.
3. Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
5. Treatment Regimen (Pre-Targeting):
-
Step 1: Azide-Modified Antibody Injection:
-
Administer the azide-modified antibody intravenously (i.v.) via the tail vein. The dose will depend on the specific antibody and its clearance rate.
-
-
Incubation Period:
-
Allow a predetermined time interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate in the tumor and for unbound antibody to clear from circulation.[5] This interval should be optimized in preliminary biodistribution studies.
-
-
Step 2: this compound Injection:
-
Administer the this compound conjugate intravenously. The dose should be determined from maximum tolerated dose (MTD) studies.
-
-
Control Groups:
-
Vehicle control (e.g., PBS).
-
Azide-antibody alone.
-
Dbco-MMAE payload alone.
-
A non-targeting azide-antibody followed by the Dbco-MMAE payload.
-
6. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of excessive toxicity are observed.
7. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze body weight changes as a measure of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Pharmacokinetic Study Protocol
A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the pre-targeted ADC components.
1. Animal Model and Dosing:
-
Use healthy, non-tumor-bearing mice or rats for initial PK studies.
-
Administer the azide-modified antibody and, after the optimized time interval, the this compound, both intravenously.
2. Sample Collection:
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection of each component.
-
Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify the concentrations of the azide-antibody, the Dbco-MMAE payload, and the in-vivo formed ADC in plasma samples using methods such as ELISA or LC-MS/MS.
4. Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) for each analyte.
Data Presentation
Quantitative data from in-vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Representative Tumor Growth Inhibition Data for a Pre-Targeted MMAE ADC
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 210 | 0 |
| Azide-Antibody Alone | 10 | 1790 ± 195 | 3.2 |
| Dbco-MMAE Alone | 1 | 1550 ± 180 | 16.2 |
| Pre-Targeted ADC | 10 (Ab) + 1 (Payload) | 350 ± 95 | 81.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific antibody, tumor model, and dosing regimen.
Table 2: Representative Pharmacokinetic Parameters of a Pre-Targeted MMAE ADC in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (hours) | CL (mL/h/kg) |
| Azide-Antibody | 150 | 15000 | 200 | 0.67 |
| Dbco-MMAE | 2.5 | 25 | 8 | 40 |
| In-Vivo Formed ADC (in tumor) | - | - | - | - |
Note: The data presented are hypothetical and for illustrative purposes. PK parameters for the in-vivo formed ADC are typically measured in tumor tissue rather than plasma.[2]
Conclusion
The use of this compound in a pre-targeting strategy offers a powerful and flexible platform for the development of next-generation ADCs. By separating the tumor targeting and payload delivery steps, this approach has the potential to improve the therapeutic index of potent cytotoxic agents like MMAE. The protocols and data presented here provide a framework for the rational design and execution of in-vivo studies to evaluate the efficacy and pharmacokinetics of this innovative therapeutic modality. Careful optimization of the antibody, dosing regimen, and timing is critical for maximizing therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Calculating Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Dbco-(peg)3-VC-pab-mmae
Audience: Researchers, scientists, and drug development professionals involved in the development and characterization of Antibody-Drug Conjugates (ADCs).
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] A critical quality attribute (CQA) of any ADC is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[2] The DAR directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[2]
This document provides a detailed protocol for the site-specific conjugation of an azide-modified antibody with the drug-linker construct Dbco-(peg)3-VC-pab-mmae and the subsequent determination of the DAR using two common analytical methods: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC) .
The conjugation strategy relies on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] An azide (B81097) group is first enzymatically installed onto the antibody's Fc-glycan sites. This azide-activated antibody is then reacted with the dibenzocyclooctyne (DBCO) group of the drug-linker to form a stable covalent bond.[3][]
Principle of DAR Determination
Two orthogonal methods are detailed for robust DAR characterization:
-
UV-Vis Spectroscopy: This is a simple and rapid method for determining the average DAR.[6][7] It relies on the Beer-Lambert law and the distinct absorbance profiles of the antibody and the cytotoxic drug (MMAE) at different wavelengths.[] By measuring the absorbance of the ADC at 280 nm (where the protein is dominant) and at the drug's maximum absorbance wavelength (~248 nm for MMAE), the concentrations of both components can be determined and the average DAR calculated.[6][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a high-resolution method that separates ADC species based on their hydrophobicity.[10] The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody.[11] HIC can resolve the unconjugated antibody (DAR 0) from antibodies conjugated with one (DAR 2, since conjugation occurs on both heavy chains), two (DAR 4), or more drug molecules.[12] The weighted average DAR is then calculated from the relative peak area of each species.[10]
Experimental Workflow Diagram
The overall process, from antibody modification to final DAR calculation, is outlined below.
Caption: Workflow for site-specific ADC generation and DAR analysis.
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| Monoclonal Antibody (IgG) | User-provided | Must be in a buffer free of amines (e.g., Tris) and azides. |
| GlyCLICK® Antibody Labeling Kit | Genovis | Contains GlycINATOR®, GalT enzyme, UDP-GalNAz.[13] |
| This compound | Various | e.g., MedChemExpress, BroadPharm.[14] |
| Phosphate Buffered Saline (PBS) | Standard Lab Supplier | pH 7.4 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous |
| Desalting Columns (e.g., Zeba™) | Thermo Fisher Scientific | For buffer exchange and purification. |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | For sample concentration. |
| HIC Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | |
| Ammonium Sulfate | Sigma-Aldrich | For HIC Mobile Phase A. |
| Sodium Phosphate | Sigma-Aldrich | For HIC mobile phases. |
| Isopropyl Alcohol (IPA) | Sigma-Aldrich | For HIC Mobile Phase B. |
| UV-Vis Spectrophotometer | e.g., NanoDrop™, Agilent | |
| HPLC System with UV Detector | e.g., Agilent, Waters |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol utilizes enzymatic steps to introduce azide handles onto the N-glycans of the antibody's Fc region, resulting in a Drug-to-Antibody Load (DOL) of 2.[13]
-
Deglycosylation:
-
Adjust the antibody concentration to 1-2 mg/mL in a compatible buffer (e.g., PBS).
-
Using an immobilized endoglycosidase (e.g., GlycINATOR® from a GlyCLICK® kit), incubate the antibody according to the manufacturer's protocol to hydrolyze the N-glycans, leaving the innermost GlcNAc.[15] Typically, this involves incubation at 37°C for 1-2 hours.
-
Remove the enzyme via centrifugation.
-
-
Azide Installation:
-
Purification:
-
Remove excess reagents (enzyme, UDP-GalNAz) from the azide-activated antibody using a desalting column equilibrated with PBS.
-
Concentrate the purified azide-antibody to approximately 2-5 mg/mL using a centrifugal filter device.
-
Determine the final concentration using UV absorbance at 280 nm.
-
Protocol 2: ADC Conjugation
-
Prepare Drug-Linker Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. This solution should be freshly prepared.[14]
-
Conjugation Reaction:
-
To the azide-activated antibody in PBS, add a 5- to 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 4-16 hours at 25°C, protected from light.[]
-
-
ADC Purification:
-
Purify the ADC to remove unconjugated drug-linker using a desalting column or Size Exclusion Chromatography (SEC).
-
The final ADC should be stored at 4°C in a sterile buffer like PBS.
-
Protocol 3: DAR Determination by UV-Vis Spectroscopy
-
Spectra Acquisition:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 248 nm (A248). Use the formulation buffer as a blank.
-
-
Calculation: Use the following equations based on the Beer-Lambert law to calculate the average DAR.[6]
-
Equation 1: Calculate Antibody Concentration (CAb)
-
C_Ab (M) = (A_280 - (A_248 * R)) / ε_Ab,280
-
Where R is the correction factor: R = ε_Drug,280 / ε_Drug,248
-
-
Equation 2: Calculate Drug Concentration (CDrug)
-
C_Drug (M) = (A_248 - (A_280 * (ε_Ab,248 / ε_Ab,280))) / (ε_Drug,248 - (ε_Drug,280 * (ε_Ab,248 / ε_Ab,280)))
-
A simplified version is often used if antibody absorbance at 248 nm is negligible: C_Drug (M) ≈ A_248 / ε_Drug,248
-
-
Equation 3: Calculate Average DAR
-
DAR = C_Drug / C_Ab
-
-
| Parameter | Value | Reference / Notes |
| εAb,280 (Molar Extinction Coeff. of Antibody at 280 nm) | ~210,000 M-1cm-1 | For a typical IgG (~150 kDa).[16] Can be calculated from the antibody sequence for higher accuracy.[17] |
| εAb,248 (Molar Extinction Coeff. of Antibody at 248 nm) | Varies | Must be determined experimentally or estimated. Often significantly lower than at 280 nm. |
| εDrug,248 (Molar Extinction Coeff. of Drug-Linker at 248 nm) | ~28,000 M-1cm-1 | Approximate value for MMAE payloads.[12] |
| εDrug,280 (Molar Extinction Coeff. of Drug-Linker at 280 nm) | ~15,800 M-1cm-1 | Approximate value for MMAE payloads.[9] |
Protocol 4: DAR Determination by HIC-HPLC
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL using Mobile Phase A.
-
Chromatographic Conditions: The following table provides a typical starting point for a HIC separation.[12]
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 containing 25% (v/v) Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm or 248 nm |
| Injection Volume | 10-20 µL |
| Gradient | 0% B to 100% B over 20 minutes |
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR 0) and the subsequent, more retained peaks corresponding to ADC species with increasing numbers of drugs (DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following equation.[10]
-
Equation 4: Weighted Average DAR from HIC
-
DAR = (Σ (Peak Area_n * DAR_n)) / (Σ Peak Area_n)
-
Where n is the specific DAR species (e.g., 0, 2, 4).
-
-
Expected Results
-
UV-Vis: This method will yield a single average DAR value (e.g., 1.9, 3.8). The value should be close to the expected target, but this method does not provide information on the distribution of species.
-
HIC: The HIC chromatogram will show a distribution of peaks. For this site-specific conjugation method, the primary peaks expected will be DAR 0 (unconjugated), DAR 2 (one drug-linker per heavy chain), and potentially a small amount of DAR 4 if the reaction is pushed to completion on all available sites. The weighted average calculated from these peaks provides a more detailed and accurate assessment of the ADC's composition.[12]
Disclaimer: These protocols provide a general guideline. Optimization of reaction times, reagent concentrations, and chromatographic conditions may be necessary for specific antibodies and applications.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genovis.com [genovis.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genovis.com [genovis.com]
- 16. Extinction Coefficient Determination of Proteins [biosyn.com]
- 17. Comparison between the Theoretical and Experimental Extinction Coefficient of a Monoclonal Antibody Product [journal11.magtechjournal.com]
Application Notes and Protocols for the Purification of ADCs Synthesized with Dbco-(peg)3-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The synthesis of ADCs, such as those utilizing the Dbco-(peg)3-VC-pab-mmae linker-drug, results in a heterogeneous mixture of species. This mixture can include unconjugated antibody, ADC molecules with varying drug-to-antibody ratios (DAR), and residual small molecule drug-linker and other process-related impurities.[1] Effective purification is therefore a critical step in the manufacturing of ADCs to ensure a consistent, safe, and efficacious product.[1]
This document provides detailed application notes and protocols for the purification of ADCs synthesized via strain-promoted alkyne-azide cycloaddition (SPAAC) using the this compound linker-drug. The protocols described herein focus on common and effective chromatographic techniques for ADC purification: Affinity Chromatography, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Pre-Purification Considerations: Synthesis Overview
The synthesis of the target ADC involves the reaction of an azide-modified antibody with the this compound linker-drug. The dibenzocyclooctyne (DBCO) group on the linker reacts with the azide (B81097) group on the antibody to form a stable triazole linkage.[2]
Purification Strategies
A multi-step purification strategy is typically employed to isolate the desired ADC species and remove impurities. The general workflow involves an initial capture step, followed by polishing steps to remove aggregates, unconjugated drug-linker, and to separate different DAR species.
Experimental Protocols
Affinity Chromatography (Initial Capture)
Protein A or Protein G affinity chromatography is an effective initial step to capture the antibody and ADC from the crude reaction mixture, while removing some process-related impurities. This step also serves as a convenient method for buffer exchange into a suitable buffer for subsequent purification steps.[3]
Protocol:
-
Column: Pre-packed Protein A or Protein G column.
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
Elution Buffer: 100 mM Glycine, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.
-
Procedure: a. Equilibrate the column with 5-10 column volumes (CVs) of Binding/Wash Buffer. b. Load the crude ADC mixture onto the column. c. Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities. d. Elute the bound ADC with Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately raise the pH. e. Pool the fractions containing the purified ADC.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is highly effective for removing high-molecular-weight aggregates and residual, low-molecular-weight unconjugated drug-linker from the ADC preparation.[4]
Protocol:
-
Column: SEC column with an appropriate molecular weight range for IgG antibodies (e.g., Superdex 200 or equivalent).
-
Mobile Phase: PBS, pH 7.4 or other suitable formulation buffer.
-
Flow Rate: As recommended by the column manufacturer.
-
Procedure: a. Equilibrate the column with at least 2 CVs of Mobile Phase. b. Inject the ADC sample from the affinity chromatography step. c. Elute with the Mobile Phase. The ADC will typically elute as the first major peak, followed by smaller molecules. d. Collect the fractions corresponding to the monomeric ADC peak.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound linker-drug increases the overall hydrophobicity of the antibody. This allows for the separation of ADC species with different DARs, as higher DAR species are more hydrophobic and bind more strongly to the HIC resin.[5]
Protocol:
-
Column: HIC column (e.g., Butyl, Phenyl, or Ether-based).
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[5]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[5]
-
Procedure: a. Equilibrate the column with Mobile Phase A. b. Adjust the salt concentration of the ADC sample to match Mobile Phase A. c. Load the sample onto the column. d. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.). e. Collect fractions corresponding to the desired DAR species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Analysis
RP-HPLC is a powerful analytical technique for characterizing the purity and DAR distribution of the final ADC product. Analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.[6]
Protocol for Intact ADC Analysis:
-
Column: Reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 20-30 minutes.
-
Temperature: 60-80 °C.
-
Detection: UV at 280 nm.
-
Procedure: a. Equilibrate the column with the starting gradient conditions. b. Inject the purified ADC sample. c. Run the gradient elution. d. Integrate the peaks corresponding to different DAR species to determine the distribution.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the purification of an ADC synthesized with this compound. Actual results may vary depending on the specific antibody, reaction conditions, and purification setup.
Table 1: Summary of Purification Step Performance
| Purification Step | Primary Goal | Expected Recovery | Expected Purity (monomer) |
| Protein A Affinity | Capture ADC, remove process impurities | > 90% | > 95% |
| SEC | Remove aggregates and free drug-linker | > 85% | > 98% |
| HIC | Separate DAR species | > 70% (for a specific DAR) | > 99% (for a specific DAR) |
Table 2: Representative DAR Distribution after HIC Purification
| DAR Species | Elution Order | Representative Distribution |
| DAR 0 (Unconjugated) | 1st | < 5% |
| DAR 2 | 2nd | 20 - 40% |
| DAR 4 | 3rd | 40 - 60% |
| DAR 6 | 4th | 5 - 15% |
| DAR 8 | 5th | < 5% |
Note: The distribution is highly dependent on the initial conjugation reaction conditions.
Conclusion
The purification of ADCs synthesized with this compound is a multi-step process that is critical for obtaining a safe and effective therapeutic. The combination of affinity chromatography, SEC, and HIC allows for the removal of impurities and the separation of different DAR species. RP-HPLC is an essential analytical tool for characterizing the final product. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the development of this promising class of biotherapeutics.
References
- 1. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Dbco-(peg)3-VC-pab-mmae Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The Dbco-(peg)3-VC-pab-mmae ADC represents a sophisticated construct, utilizing a dibenzocyclooctyne (Dbco) group for site-specific conjugation via copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, a cleavable valine-citrulline (VC) linker stable in circulation but susceptible to lysosomal proteases, and the potent antimitotic agent monomethyl auristatin E (MMAE).
Comprehensive analytical characterization is paramount to ensure the quality, efficacy, and safety of these complex molecules. This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound ADCs.
Key Quality Attributes and Analytical Techniques
The critical quality attributes (CQAs) for a this compound ADC include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, the amount of unconjugated antibody, and the stability of the conjugate. A suite of orthogonal analytical methods is employed to assess these attributes.[1][2][3][4]
| Critical Quality Attribute | Primary Analytical Technique(s) | Secondary/Confirmatory Technique(s) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | N/A |
| Confirmation of Conjugation | Mass Spectrometry (MS) | N/A |
| Free Drug Quantification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| In Vitro Plasma Stability | Enzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS | N/A |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR and the distribution of different drug-loaded species. The addition of the hydrophobic this compound linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[2][5][6]
Workflow for HIC Analysis:
Protocol:
-
Sample Preparation:
-
If necessary, exchange the ADC sample buffer to the HIC mobile phase A using a desalting column to ensure compatibility.
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in mobile phase A.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.[7]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 25% (v/v) isopropanol.[7]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm (for protein) and 248 nm (for MMAE).
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-28 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=2, DAR=4, etc., for cysteine-based conjugation).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Quantitative Data Summary (Example):
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 58.1 |
| DAR 6 | 17.9 | 10.9 |
| Average DAR | 3.7 |
Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates and fragments in ADC preparations. The inclusion of a PEG linker can influence the apparent size of the ADC.[8][9][10]
Workflow for SEC Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of DBCO-(PEG)3-VC-PAB-MMAE for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DBCO-(PEG)3-VC-PAB-MMAE during the preparation for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pre-formed drug-linker conjugate used in the development of antibody-drug conjugates (ADCs).[1][2][3][4][5] It consists of:
-
DBCO (Dibenzocyclooctyne): A reactive group for copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.[1][6]
-
PEG3: A short polyethylene (B3416737) glycol (PEG) linker that enhances hydrophilicity and can improve the solubility of the ADC.[7]
-
VC-PAB (Valine-Citulline-p-aminobenzylcarbamate): A protease-cleavable linker designed to release the cytotoxic drug inside the target cell.
-
MMAE (Monomethyl Auristatin E): A potent anti-tubulin agent that kills cancer cells.[8][9][10]
The primary solubility concern arises from the highly hydrophobic nature of the MMAE payload.[][12] Poor solubility of the drug-linker conjugate can lead to aggregation, inaccurate quantification, and inefficient conjugation to the antibody, ultimately impacting the efficacy and manufacturability of the ADC.[13][14]
Q2: What is the recommended solvent for initial reconstitution of this compound?
The most frequently recommended solvent for initial reconstitution is anhydrous or newly opened Dimethyl Sulfoxide (DMSO).[1][6][8][9][15][16] Some suppliers also list Dimethylformamide (DMF) and Dichloromethane (DCM) as suitable solvents.[15] It is crucial to use a minimal amount of organic solvent to create a concentrated stock solution before further dilution in aqueous buffers.
Q3: My this compound is not dissolving well, even in DMSO. What could be the issue?
Several factors could contribute to poor dissolution:
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of the compound. Always use anhydrous or freshly opened DMSO.[8]
-
Temperature: Gentle warming and vortexing or sonication can aid in dissolution.[6]
-
Compound Stability: this compound can be unstable in solution. It is highly recommended to prepare solutions fresh before use.[6][8][9][17]
Q4: Can I use aqueous buffers to dissolve this compound directly?
Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobicity of the MMAE component. The drug-linker conjugate is likely to precipitate out of solution. The standard procedure is to first create a high-concentration stock solution in an organic solvent like DMSO and then add it to the aqueous conjugation buffer containing the antibody.
Q5: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the final ADC?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the solubility of the final ADC. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation and reduced solubility.[][12][18] It is often a trade-off between achieving high potency (higher DAR) and maintaining good biophysical properties, including solubility.
Troubleshooting Guides
Problem: Precipitation or turbidity is observed when adding the DMSO stock of this compound to the aqueous antibody solution.
| Possible Cause | Troubleshooting Steps |
| Excessive Organic Solvent | The final concentration of the organic co-solvent (e.g., DMSO) in the conjugation reaction mixture should be kept to a minimum, typically below 10% (v/v). High concentrations can lead to antibody denaturation and precipitation. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the conjugation buffer can impact the solubility of both the antibody and the final ADC.[13] Perform small-scale trials to screen different buffer systems (e.g., phosphate-buffered saline, histidine-based buffers) and pH ranges (typically pH 6.5-8.0). |
| High Drug-Linker Concentration | Adding a highly concentrated DMSO stock too quickly can cause localized precipitation. Add the stock solution dropwise while gently stirring the antibody solution. |
| Antibody Aggregation | The antibody itself may be prone to aggregation under the experimental conditions. Ensure the antibody is properly folded and free of aggregates before starting the conjugation. |
Problem: The final ADC product shows signs of aggregation.
| Possible Cause | Troubleshooting Steps |
| High DAR | A high drug-to-antibody ratio increases the hydrophobicity of the ADC, promoting aggregation.[18][19] Optimize the conjugation reaction to achieve a lower, more homogenous DAR (e.g., by adjusting the molar ratio of the drug-linker to the antibody). |
| Hydrophobicity of the Linker-Payload | The inherent hydrophobicity of the DBCO-VC-PAB-MMAE contributes to aggregation.[][12] |
| Formulation Issues | The final formulation of the ADC is critical for its stability. Consider adding excipients such as arginine, proline, or polysorbates to increase solubility and prevent aggregation.[13] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the formulation buffer can influence aggregation.[13] Screen different buffer systems to find the optimal conditions for your specific ADC. |
Quantitative Data Summary
| Compound | Recommended Solvents | Reported Solubility in DMSO | Storage Conditions |
| This compound | DMSO, DMF, DCM[15][16] | 60 mg/mL[1][6] | Store at -20°C, under nitrogen. Unstable in solution, prepare fresh.[9] |
| DBCO-PEG4-VC-PAB-MMAE | DMSO[8] | 150 mg/mL[8] | Store at -20°C. Unstable in solution, prepare fresh.[8] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. A clear solution should be obtained.
-
Use the freshly prepared solution immediately for the conjugation reaction. Do not store the DMSO stock solution for extended periods.[6][8][9][17]
Protocol 2: Small-Scale Trial to Determine Optimal Co-Solvent Concentration
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, prepare your antibody in the chosen conjugation buffer.
-
Add increasing volumes of the DMSO stock solution to the antibody solutions to achieve a range of final DMSO concentrations (e.g., 2%, 5%, 8%, 10% v/v).
-
Incubate the mixtures under the intended conjugation conditions (e.g., room temperature for 1 hour).
-
Visually inspect for any signs of precipitation or turbidity.
-
Analyze the samples using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to quantify the extent of aggregation.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody, including troubleshooting steps for solubility issues.
Caption: Logical relationship between key factors and the resulting solubility and aggregation of an antibody-drug conjugate.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|安捷凯 [anjiechem.com]
- 10. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 14. thesolubilitycompany.com [thesolubilitycompany.com]
- 15. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 16. DBCO-PEG12-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
preventing aggregation of ADCs with Dbco-(peg)3-VC-pab-mmae
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the Dbco-(peg)3-VC-pab-mmae linker-payload system. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the critical challenge of ADC aggregation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my ADC featuring the this compound linker-payload susceptible to aggregation?
A1: The aggregation of your ADC is primarily driven by the hydrophobic nature of the payload, Monomethyl Auristatin E (MMAE).[1] When multiple MMAE molecules are conjugated to the surface of an antibody, the overall hydrophobicity of the ADC molecule increases significantly.[1][2] This can lead to intermolecular interactions between the hydrophobic patches on different ADC molecules, causing them to self-associate and form aggregates to minimize their exposure to the aqueous environment.[2][3] While the Dbco-(peg)3 component of the linker is designed to be hydrophilic and counteract this effect, a high drug-to-antibody ratio (DAR) can still result in a propensity for aggregation.[2][4]
Q2: What are the primary methods to detect and quantify aggregation in my ADC preparation?
A2: The two most common and effective methods for detecting and quantifying ADC aggregation are Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
-
Size Exclusion Chromatography (SEC): This is the industry-standard technique for quantifying different species based on their size.[2] It effectively separates high molecular weight (HMW) species (aggregates) from the desired monomeric ADC.[2][5]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution.[6][7] It is highly sensitive to the presence of large aggregates and can provide quick insights into the stability of your formulation.[7][8]
Q3: At which stages of the experimental workflow is aggregation most likely to occur?
A3: Aggregation can occur at any stage of your ADC's lifecycle, from creation to storage.[9] Key stages to monitor closely are:
-
During Conjugation: The chemical conditions of the conjugation reaction, including pH, temperature, and the use of organic co-solvents, can stress the antibody and promote aggregation.[1][3]
-
During Purification: Buffer exchange and concentration steps can destabilize the ADC if the formulation is not optimal.[1]
-
During Storage: Long-term storage, especially under suboptimal conditions (e.g., inappropriate temperature, pH, or freeze-thaw cycles), can lead to a gradual increase in aggregation.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve aggregation issues at different stages of your experiment.
| Observed Problem | Potential Cause | Recommended Solution |
| High aggregation levels immediately after conjugation reaction. | Unfavorable Conjugation Conditions: Reaction pH is near the antibody's isoelectric point (pI), or high concentrations of organic co-solvents are present.[3][10] | Optimize Conjugation: Ensure the reaction buffer pH is at least 1-2 units away from the antibody's pI. Minimize the concentration of organic co-solvents.[10] Consider solid-phase conjugation where the antibody is immobilized, preventing intermolecular interactions.[2][3] |
| High Drug-to-Antibody Ratio (DAR): A high DAR increases surface hydrophobicity.[4][11] | Control DAR: Optimize the molar ratio of linker-payload to antibody in the conjugation reaction to achieve a lower, more controlled DAR. | |
| Increased aggregation after purification or buffer exchange. | Suboptimal Formulation Buffer: The final buffer's pH, ionic strength, or composition is not stabilizing the ADC.[1][3] | Perform Buffer Screening: Test a range of buffers with varying pH (typically 5.0-7.0 for mAbs) and ionic strengths (e.g., using NaCl).[12][13] Screen for the addition of stabilizing excipients. |
| Gradual increase in aggregation during storage. | Inadequate Storage Conditions: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation. | Optimize Storage: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization with appropriate cryoprotectants. |
| Lack of Stabilizing Excipients: The formulation lacks additives that can protect the ADC from aggregation. | Incorporate Excipients: Add stabilizers such as polysorbates (e.g., Polysorbate 20), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to the formulation.[1][] |
Section 3: Key Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the general procedure for quantifying high molecular weight (HMW) species in your ADC sample.
1. System Preparation:
- Instrument: HPLC or UHPLC system with a UV detector.
- Column: A suitable SEC column for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[15][16]
- Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).[10] The mobile phase may need to be optimized to reduce secondary interactions between the ADC and the column stationary phase.[5][15]
- System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
2. Sample Preparation:
- Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.[17]
- If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
3. Chromatographic Run:
- Injection: Inject a defined volume of the prepared sample (e.g., 20 µL).
- Elution: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min for HPLC).[17]
- Detection: Monitor the eluate using a UV detector at 280 nm.
4. Data Analysis:
- Identify and integrate the peaks corresponding to the HMW species (aggregates), the main monomer peak, and any low molecular weight (LMW) fragments.
- Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) * 100
Protocol 2: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a method for rapid assessment of the size distribution and aggregation state of your ADC.
1. System Preparation:
- Instrument: A DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).
- Turn on the instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.
2. Sample Preparation:
- Clarity: Ensure the sample is optically clear. If large particulates are visible, centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet the largest particles.[8]
- Concentration: The required concentration depends on the instrument and the size of the molecule. For most antibody-based samples, a concentration of 0.2-1.0 mg/mL is recommended.[8]
- Cuvette: Transfer the required sample volume to a clean, dust-free, disposable or quartz cuvette.
3. Measurement:
- Place the cuvette in the DLS instrument.
- Allow the sample temperature to equilibrate (typically 25°C).
- Perform the measurement. It is recommended to acquire multiple readings (e.g., 10-20) to ensure data reproducibility.
4. Data Analysis:
- Analyze the correlation function to obtain the size distribution profile.
- Key Parameters:
- Hydrodynamic Radius (Rh): Note the size of the main peak, which should correspond to the monomeric ADC. The appearance of peaks at significantly larger radii indicates the presence of aggregates.
- Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the sample. A low PDI value (typically < 0.2) indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.[1][6]
Section 4: Formulation and Excipient Data
Optimizing the formulation is a critical step in preventing ADC aggregation. The following tables provide a summary of how different formulation parameters and excipients can impact the stability of MMAE-containing ADCs.
Table 1: Effect of pH on MMAE-ADC Aggregation
| pH | Buffer System | Impact on Aggregation | Rationale |
| < 5.0 | Acetate / Citrate | Potential for increased aggregation | Low pH can induce conformational changes and increase protein-protein interactions.[10] |
| 5.5 - 7.0 | Histidine / Phosphate | Generally, the optimal range for stability | In this range, most antibodies are further from their isoelectric point, enhancing colloidal stability.[12] |
| > 7.5 | Tris / Phosphate | Potential for increased aggregation and chemical degradation | Higher pH can sometimes lead to aggregation and may increase rates of deamidation.[12] |
Table 2: Impact of Common Stabilizing Excipients on MMAE-ADC Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface adsorption and aggregation by shielding hydrophobic patches on the ADC surface.[2][18] |
| Sugars | Sucrose, Trehalose | 1% - 10% | Stabilize the native protein structure through preferential exclusion, increasing the energy required for unfolding and aggregation.[2] |
| Amino Acids | Arginine, Glycine, Proline | 100 - 250 mM | Suppress aggregation by interacting with hydrophobic regions and preventing protein-protein interactions.[1][18] |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Modulate electrostatic interactions. The optimal concentration needs to be determined empirically as both too low and too high concentrations can promote aggregation.[1][13] |
Section 5: Visual Guides and Workflows
Diagram 1: General ADC Workflow Highlighting Aggregation Checkpoints
Caption: Workflow highlighting critical checkpoints for ADC aggregation analysis.
Diagram 2: Troubleshooting Decision Tree for ADC Aggregation
Caption: A decision tree to diagnose and address ADC aggregation issues.
Diagram 3: Mechanism of MMAE-Driven ADC Aggregation
Caption: Hydrophobic interactions between MMAE payloads driving ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. wyatt.com [wyatt.com]
- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. azonano.com [azonano.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
addressing premature payload release from Dbco-(peg)3-VC-pab-mmae ADCs
Welcome to the technical support center for Dbco-(peg)3-VC-pab-mmae Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to the premature release of the MMAE payload from your ADCs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature payload release for ADCs utilizing a VC-pab-MMAE linker?
A1: The valine-citrulline (VC) p-aminobenzylcarbamate (PABC) linker is designed to be stable in systemic circulation and cleaved by intracellular proteases like Cathepsin B within the target cancer cell.[1][2] However, premature payload release, especially in preclinical rodent models, can occur due to enzymatic cleavage of the linker in plasma.[1][3]
Q2: Why am I observing significant premature payload release in my mouse in vivo studies but not in human plasma in vitro?
A2: Mouse plasma contains a carboxylesterase, specifically Carboxylesterase 1C (Ces1C), which has been identified as the enzyme responsible for the extracellular hydrolysis of the VC-PABC linker.[1][4] This enzyme's activity is notably higher in mouse and rat plasma compared to human plasma, leading to a higher rate of premature payload release in rodent models.[1][5]
Q3: Can the conjugation site on the antibody influence the stability of the ADC?
A3: Yes, the specific site of conjugation on the antibody can significantly impact the stability of the ADC.[1] The local microenvironment of the conjugation site can either shield the linker from enzymatic cleavage or leave it more exposed, affecting the rate of premature payload release.[1][4]
Q4: What are the potential consequences of premature payload release?
A4: Premature release of the cytotoxic payload (MMAE) into systemic circulation can lead to several adverse effects, including off-target toxicity, which can manifest as hematotoxicity, hepatotoxicity, and gastrointestinal issues.[6][7] This can narrow the therapeutic window of the ADC and reduce its overall efficacy by decreasing the amount of payload delivered to the target tumor cells.[6][8]
Q5: How can I detect and quantify premature payload release in my experiments?
A5: Several analytical techniques can be employed to detect and quantify premature payload release. These include chromatographic methods such as Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC).[9] Mass spectrometry (LC-MS/MS) is also a powerful tool for identifying and quantifying the free payload and its metabolites in biological matrices.[10][11]
Troubleshooting Guides
Problem 1: High levels of free MMAE detected in in vitro mouse plasma stability assay.
| Possible Cause | Troubleshooting Steps |
| Enzymatic cleavage by mouse Carboxylesterase 1C (Ces1C) | 1. Confirm the identity of the released payload as MMAE using LC-MS/MS. 2. To confirm Ces1C activity, include a broad-spectrum esterase inhibitor in a control sample of your plasma stability assay and check if it reduces payload release.[4] 3. Consider re-evaluating the linker design. Minor chemical modifications to the linker can enhance stability in mouse plasma without compromising intracellular cleavage.[1] |
| Instability of the ADC construct | 1. Analyze the ADC for aggregation using Size-Exclusion Chromatography (SEC).[9][12] 2. Assess the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) to ensure it is within the expected range.[9][12] High DARs can sometimes lead to increased hydrophobicity and aggregation.[13][14] |
| Issues with the formulation buffer | 1. Ensure the pH of the formulation buffer is within the optimal range for ADC stability (typically pH 5.0-7.0). 2. Avoid components in the buffer that could potentially react with the linker or promote its degradation. |
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) observed across different ADC batches.
| Possible Cause | Troubleshooting Steps |
| Incomplete conjugation reaction | 1. Optimize the molar ratio of the this compound to the azide-modified antibody. 2. Ensure adequate reaction time and temperature for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. 3. Characterize the azide-modified antibody to confirm the number of available conjugation sites. |
| ADC degradation during storage | 1. Review storage conditions (temperature, buffer composition). The drug-linker conjugate itself is noted to be unstable in solution, so freshly prepared solutions are recommended for conjugation.[15][16] 2. Perform stability studies on purified ADC batches at the intended storage temperature, monitoring DAR over time using HIC. |
| Analytical variability | 1. Validate the HIC method for DAR analysis to ensure reproducibility. 2. Use a well-characterized reference standard for every analysis. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a this compound ADC in plasma.
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase inhibitor (e.g., diisopropyl fluorophosphate (B79755) - handle with extreme care)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical column (e.g., HIC or RP-HPLC column)
-
HPLC or UPLC system
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Thaw plasma aliquots at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
For a control, pre-incubate a plasma aliquot with an esterase inhibitor for 15 minutes at 37°C before adding the ADC.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of released MMAE or by HIC to determine the change in average DAR over time.
Data Analysis:
-
For RP-HPLC, calculate the percentage of released payload at each time point relative to the initial total payload.
-
For HIC, determine the average DAR at each time point. A decrease in the average DAR indicates payload loss.
Visualizations
Caption: Structure of a this compound ADC.
Caption: Pathways of MMAE release from a VC-PABC linked ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. njbio.com [njbio.com]
- 8. Promises and problems with ADCs [tempobioscience.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Method to Improve Identification of the Payload-Containing Catabolites of ADCs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. veranova.com [veranova.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. explorationpub.com [explorationpub.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Impact of PEG Linker Length on ADC Stability and Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the stability, yield, and overall performance of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an Antibody-Drug Conjugate (ADC)?
A1: PEG linkers are incorporated into ADC design to modulate their physicochemical and pharmacological properties.[1] Their primary roles include:
-
Improving Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2] The hydrophilic nature of PEG linkers helps mitigate this aggregation propensity.[2][3]
-
Enhancing Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong its plasma half-life.[2] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[2]
-
Modulating Stability: The PEG chain can provide a "spatial shielding" effect, protecting the payload and enhancing the ADC's systemic stability.[4]
Q2: How does PEG linker length generally impact ADC conjugation yield?
A2: The effect of PEG linker length on conjugation yield is complex and involves a balance between solubility and steric hindrance.
-
Positive Impact: Longer PEG chains increase the hydrophilicity of the linker-payload, improving its solubility in aqueous conjugation buffers.[5] This can reduce aggregation and lead to higher yields of soluble, functional ADC.[5]
-
Negative Impact: A very long PEG chain can create steric hindrance, which may impede the access of the linker's reactive group to the conjugation site on the antibody.[5] This can result in lower conjugation efficiency and a reduced Drug-to-Antibody Ratio (DAR).[5][6]
Q3: What is the general trend observed between PEG linker length and ADC stability/aggregation?
A3: Generally, incorporating PEG linkers enhances ADC stability by reducing aggregation caused by hydrophobic payloads.[3] Longer PEG chains are more effective at "shielding" the hydrophobic drug, preventing the intermolecular interactions that lead to aggregation.[5] Amide-coupled ADCs with pendant PEG12 chains have demonstrated superior performance in terms of stability under thermal stress compared to those with a linear PEG24 linker.[7]
Q4: How does PEG linker length influence the in vitro cytotoxicity of an ADC?
A4: The impact of PEG linker length on in vitro cytotoxicity can be context-dependent.
-
In some cases, particularly with miniaturized ADCs (e.g., affibody-based), longer PEG chains have been shown to reduce in vitro cytotoxicity.[3][8] For example, introducing a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[3][8]
-
However, in other studies involving full-sized antibodies, varying PEG linker lengths (from PEG2 to PEG24) showed no significant effect on the ADC's potency in certain cancer cell lines.[3]
Q5: What is the relationship between PEG linker length and in vivo efficacy?
A5: Longer PEG linkers generally lead to improved in vivo efficacy.[1] This is primarily due to the enhanced pharmacokinetic properties they confer, such as a longer half-life and increased area under the curve (AUC).[1] This allows for greater accumulation of the ADC in the tumor, which often translates to better anti-tumor activity in xenograft models.[1][3] For instance, a miniaturized ADC with a 10 kDa PEG linker showed the most ideal tumor therapeutic ability in an animal model compared to conjugates with no PEG or a 4 kDa PEG linker.[8]
Q6: Is there an "optimal" PEG linker length?
A6: There is no universally optimal PEG linker length; the ideal length is specific to the antibody, payload, conjugation site, and target antigen.[1][2] A trade-off often exists between enhancing pharmacokinetics (favoring longer linkers) and maintaining high in vitro potency (which can sometimes be reduced by very long linkers).[2] Studies have suggested that a threshold effect may occur around PEG8, where further increases in length have a diminished impact on clearance.[1][2] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial for the preclinical development of any new ADC.[2]
Troubleshooting Guide
Problem 1: My ADC conjugation yield is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of linker-payload | Even with a PEG moiety, highly hydrophobic payloads can have limited solubility in aqueous buffers, leading to an incomplete reaction.[5] Solution: Consider using a longer or branched PEG linker to further increase the hydrophilicity of the drug-linker complex.[4][5] You can also explore optimizing the solvent composition, for example by adding a compatible organic co-solvent.[6] |
| Steric hindrance from a long PEG chain | A very long PEG chain may sterically block the linker's reactive group from efficiently accessing the conjugation site on the antibody.[5] Solution: If you suspect steric hindrance, test a shorter PEG linker in your conjugation reaction. An intermediate length (e.g., PEG8, PEG12) often provides a good balance between solubility and reactivity.[1][2] |
| Inefficient purification | The heterogeneity of the crude reaction mixture can make purification challenging, and aggressive methods to achieve high purity can sacrifice yield.[5] Solution: Optimize your purification method (e.g., chromatography conditions) to better separate the desired ADC species from unconjugated antibody and free payload. |
Problem 2: I am observing significant aggregation of my final ADC product.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient hydrophilicity from a short PEG linker | Hydrophobic interactions between payloads on different ADC molecules are a primary cause of aggregation.[3] A short PEG linker may not provide enough of a hydrophilic shield. Solution: Synthesize the ADC using a longer PEG linker (e.g., PEG12, PEG24) or a branched PEG architecture to more effectively mask the payload's hydrophobicity.[4][9] |
| High Drug-to-Antibody Ratio (DAR) | Aggregation propensity often increases with higher DAR values, as this increases the overall hydrophobicity of the conjugate.[10] Solution: If a high DAR is required, using a longer or branched PEG linker is critical to maintaining solubility and preventing aggregation.[9] If possible, evaluate if a lower DAR species (e.g., DAR 4 vs. DAR 8) meets your efficacy requirements. |
Problem 3: My ADC has good in vitro potency but poor in vivo efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Rapid clearance from circulation | The ADC may be cleared from the bloodstream too quickly to accumulate sufficiently in the tumor tissue. This can be an issue with ADCs that have residual hydrophobicity.[1] Solution: Increase the PEG linker length. Longer PEG chains (e.g., PEG12, PEG24, or larger) significantly improve the ADC's pharmacokinetic profile, leading to prolonged circulation and increased tumor exposure.[1][2] |
| Suboptimal linker stability | The linker may be unstable in plasma, leading to premature release of the payload before the ADC reaches the tumor.[11] Solution: While this guide focuses on PEG length, ensure your core linker chemistry (e.g., cleavable or non-cleavable moiety) is appropriate for your target. The length of the PEG spacer can also influence stability by leveraging steric shielding from the antibody to protect a cleavable trigger.[6] |
Data Summary Tables
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
This table compiles data from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in antibodies, payloads, and experimental models.
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (PK) / Half-life | In Vivo Efficacy (% TGI) | Reference(s) |
| No PEG | ~4 | Baseline (e.g., 4.94 nM) | Baseline | Baseline | [3][8] |
| Short (PEG2-PEG8) | 2.5 - 5.0 | Generally comparable to 'No PEG' | Modestly Increased | Improved | [1][6] |
| Medium (PEG8-PEG12) | 3.7 - 4.8 | May be comparable or slightly reduced | Significantly Increased | Significantly Improved | [1][2][6] |
| Long (PEG24) | 3.0 - 8.0 | Variable; may be reduced | Substantially Increased | Enhanced | [1][6] |
| Very Long (PEG4K) | Not Specified | Reduced (4.5-fold increase in IC50) | 2.5-fold increase in half-life | Improved | [1][8] |
| Very Long (PEG10K) | Not Specified | Reduced (22-fold increase in IC50) | 11.2-fold increase in half-life | Most Ideal in cited study | [1][8] |
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | Key Characteristics & Findings | Reference(s) |
| Short (e.g., PEG2, PEG4) | Generally provide good ADC stability by keeping the payload within the antibody's structural shield.[1] Offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.[1] | [1] |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.[1][2] A threshold for clearance benefits is often observed around PEG8.[2] | [1][2] |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased AUC.[1] Particularly advantageous for ADCs with hydrophobic payloads.[1] However, very long linkers may negatively impact in vitro cytotoxicity.[1][8] | [1][8] |
Experimental Protocols & Visualizations
ADC Synthesis and Characterization Workflow
The general workflow for synthesizing and characterizing ADCs with varying PEG linker lengths involves antibody modification, conjugation, and purification, followed by characterization of the final product.
Caption: General workflow for ADC synthesis and characterization.
Protocol 1: ADC Synthesis and Conjugation
This protocol describes a typical method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.[12]
-
Incubate at room temperature for 60-120 minutes to reduce disulfide bonds and expose free sulfhydryl (-SH) groups.[12]
-
Remove the excess TCEP using a desalting column to prevent it from interfering with the conjugation reaction.[12]
-
-
Drug-Linker Preparation:
-
Synthesize or procure the drug-linker construct with the desired PEG length (e.g., PEG4, PEG8, PEG24) and a thiol-reactive group (e.g., maleimide).
-
Dissolve the drug-linker in an appropriate solvent, such as DMSO, to create a stock solution.[12]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the drug-linker stock solution to the reduced antibody solution.[12] Add the linker dropwise while gently stirring to prevent precipitation.[12]
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a capping agent like N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free drug-linker, and other reactants. Size Exclusion Chromatography (SEC) is a common method for this purpose.[13]
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.[14]
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.[14][16] During this time, viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.[14]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
Protocol 3: In Vivo Efficacy Study in a Mouse Tumor Model
Xenograft models are commonly used to assess the anti-tumor activity of ADCs.[18][19]
-
Model Establishment:
-
Implant human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (PDX) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[20]
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADCs with different PEG linkers).
-
Administer the ADCs, typically via intravenous injection, at a defined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Conclude the study when tumors in the control group reach a predefined size or at a set time point.[1]
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the data for statistical significance.
-
Logical Diagram: PEG Linker Length Trade-Offs
The choice of PEG linker length involves balancing competing ADC properties. This diagram illustrates the general relationships between linker length and key performance indicators.
Caption: Trade-offs in selecting short vs. long PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Toxicity of Dbco-(peg)3-VC-pab-MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dbco-(peg)3-VC-pab-MMAE Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target toxicity and optimize the therapeutic index of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for MMAE-based ADCs?
Off-target toxicity of MMAE-based ADCs is primarily driven by three mechanisms:
-
Premature Payload Release: The valine-citrulline (VC) linker is designed to be cleaved by lysosomal enzymes like Cathepsin B, which are more abundant in the tumor microenvironment. However, premature cleavage of the linker in systemic circulation can lead to the release of the potent MMAE payload in healthy tissues, causing toxicity.[1][2][][]
-
ADC Hydrophobicity: MMAE is a hydrophobic payload. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to non-specific uptake by healthy cells and tissues, particularly the liver, which can result in toxicity.[5][6][7]
-
Bystander Effect: MMAE is a membrane-permeable drug. While this "bystander effect" can be advantageous in killing neighboring antigen-negative tumor cells, it can also lead to the diffusion of MMAE into healthy cells if the payload is released off-target, contributing to toxicity.[1][8]
Q2: How does the Dbco-(peg)3 linker component help in minimizing off-target toxicity?
The Dbco-(peg)3 linker component plays a crucial role in ADC development:
-
Site-Specific Conjugation: The Dibenzocyclooctyne (Dbco) group allows for a copper-free "click chemistry" reaction with an azide-modified antibody, enabling precise, site-specific conjugation. This results in a more homogenous ADC preparation with a defined DAR, which can lead to a more predictable pharmacokinetic profile and reduced toxicity compared to heterogeneous ADCs.
-
Increased Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacer increases the overall hydrophilicity of the ADC.[9][10][11] This can help to mitigate the hydrophobicity of the MMAE payload, reducing non-specific uptake and aggregation, and improving plasma stability.[5][6][9]
Q3: What is the "bystander effect" of MMAE and how can it be modulated to reduce toxicity?
The bystander effect refers to the ability of the membrane-permeable MMAE payload, once released inside a target cancer cell, to diffuse out and kill adjacent, antigen-negative cancer cells.[1][8] While beneficial for efficacy, this can also contribute to off-target toxicity if MMAE is released prematurely in healthy tissues.
Modulating the bystander effect can be achieved by:
-
Payload Modification: Utilizing less permeable auristatin derivatives, such as MMAF, which has a charged carboxyl group, can reduce the bystander effect and associated off-target toxicities.[1]
-
Linker Stability: Employing more stable linkers to ensure that MMAE is primarily released within the tumor microenvironment.
Q4: What is "inverse targeting" and how can it reduce MMAE-related toxicity?
Inverse targeting is a novel strategy to mitigate off-target toxicity from prematurely released payload.[12] It involves the co-administration of a payload-binding agent, such as a Fab fragment, along with the MMAE ADC.[13][14] This agent "mops up" any free MMAE in circulation, neutralizing it and preventing its diffusion into healthy cells.[1][13][14] Preclinical studies have shown this approach can improve the therapeutic index without compromising anti-tumor efficacy.[1][13]
Troubleshooting Guides
Problem 1: High level of non-specific cytotoxicity observed in vitro.
-
Possible Cause: Premature cleavage of the VC-pab linker in the cell culture medium or non-specific uptake of the ADC.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform a plasma stability assay to determine the rate of MMAE release from the ADC in plasma from different species.
-
Control for Non-Specific Uptake: Include an isotype control ADC (an ADC with the same linker and payload but with an antibody that does not bind to the target cells) in your in vitro cytotoxicity assays.
-
Optimize PEG Chain Length: If non-specific uptake is suspected due to hydrophobicity, consider synthesizing ADCs with longer PEG chains (e.g., PEG8, PEG12) to increase hydrophilicity and reduce non-specific binding.[9][15]
-
Problem 2: Poor in vivo tolerability and significant body weight loss in animal models.
-
Possible Cause: High levels of off-target toxicity due to premature payload release or rapid clearance of the ADC.
-
Troubleshooting Steps:
-
Evaluate Pharmacokinetics (PK): Conduct a PK study to determine the clearance rate and half-life of the ADC. Rapid clearance can indicate issues with ADC stability or aggregation.
-
Reduce Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and lead to faster clearance and increased toxicity.[5][6] Consider producing ADCs with a lower DAR (e.g., DAR 2 or 4) and compare their in vivo efficacy and tolerability.
-
Incorporate Hydrophilic Moieties: Besides PEG, other hydrophilic molecules like chito-oligosaccharides can be incorporated into the linker to improve solubility and reduce hydrophobicity.
-
Explore Alternative Linkers: If linker instability is the primary issue, consider designing ADCs with more stable cleavable linkers, such as those with tandem cleavage sites, or non-cleavable linkers.[9][16]
-
Quantitative Data Summary
| Parameter | Modification | Result | Reference |
| In Vitro Cytotoxicity | Insertion of 4 kDa PEG linker in affibody-drug conjugate | 4.5-fold reduction in cytotoxicity | [17] |
| Insertion of 10 kDa PEG linker in affibody-drug conjugate | 22-fold reduction in cytotoxicity | [17] | |
| Circulation Half-Life | Insertion of 4 kDa PEG linker in affibody-drug conjugate | 2.5-fold increase in half-life | [18] |
| Insertion of 10 kDa PEG linker in affibody-drug conjugate | 11.2-fold increase in half-life | [18] | |
| Off-Target Toxicity | Insertion of 10 kDa PEG linker in affibody-drug conjugate | Reduced by more than 4 times in an animal model | [18] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the potency (IC50) of the ADC on target and non-target cell lines.
-
Methodology:
-
Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the ADC/control dilutions.
-
Incubate the plate for a period relevant to the ADC's mechanism of action (e.g., 72-120 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
-
2. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma/ADC mixture.
-
Capture the ADC from the plasma using an anti-human IgG antibody (or other appropriate capture antibody) coated on a microplate or magnetic beads.
-
Elute the captured ADC and analyze the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the amount of free MMAE in the plasma supernatant using LC-MS/MS.
-
Plot the percentage of intact ADC or the concentration of released MMAE over time to determine the stability profile.
-
Visualizations
Caption: Mechanisms of Off-Target Toxicity of MMAE ADCs.
Caption: 'Inverse Targeting' Strategy to Mitigate Off-Target Toxicity.
Caption: Experimental Workflow for ADC Toxicity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. dls.com [dls.com]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 6. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC specialist Solve raises $120m, and other biofinancings | pharmaphorum [pharmaphorum.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. adcreview.com [adcreview.com]
- 11. adcreview.com [adcreview.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with instability of Dbco-(peg)3-VC-pab-mmae in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the instability of Dbco-(peg)3-VC-pab-mmae in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It comprises a DBCO group for antibody conjugation via click chemistry, a PEG spacer for solubility, a cleavable valine-citrulline (VC) dipeptide linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][5][6][7] The stability of this compound in solution is a critical concern because its degradation can lead to loss of conjugation efficiency, altered drug-to-antibody ratio (DAR), and potential off-target toxicity from the prematurely released payload.[1][8][9][10]
Q2: What are the primary causes of instability for this compound in solution?
The instability of this compound in solution is primarily attributed to two factors:
-
Enzymatic Cleavage: The valine-citrulline (VC) linker is susceptible to enzymatic hydrolysis, particularly by carboxylesterases present in plasma.[11][12][13][14] For instance, Carboxylesterase 1C in mouse plasma has been identified as an enzyme responsible for the extracellular hydrolysis of VC-PABC-based linkers.[11][12][13][14]
-
Chemical Instability: The compound is generally unstable in aqueous solutions, and it is recommended that solutions be freshly prepared for use.[1][7][8][9][10][15] While the exact mechanisms of non-enzymatic degradation are not extensively detailed in the provided search results, it can be inferred that hydrolysis of the carbamate or other susceptible bonds may occur over time, especially under non-optimal pH and temperature conditions.
Q3: How should I handle and store this compound to minimize degradation?
To minimize degradation, follow these handling and storage guidelines:
-
Storage of Dry Compound: Store the lyophilized powder at -20°C under a nitrogen atmosphere.[1][8][9][15]
-
Solution Preparation: Always prepare solutions fresh before use.[1][7][8][9][10] If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous grade DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility and stability.[1][8]
-
Working Solutions: For in vivo experiments, it is recommended to prepare the working solution on the same day of use.[8] Avoid prolonged storage of aqueous solutions.
Q4: What are the visible signs of degradation in my this compound solution?
Visual signs of degradation can include precipitation or phase separation in the solution.[8] However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC-MS to assess the integrity of the compound, especially if it has been in solution for an extended period.
Troubleshooting Guide
This guide is intended to help you troubleshoot common issues encountered during experiments with this compound.
Problem: Low Conjugation Efficiency or Inconsistent Drug-to-Antibody Ratio (DAR)
This is a common problem that can often be traced back to the instability of the this compound.
Troubleshooting Steps:
-
Assess the Integrity of Your this compound:
-
Action: Analyze your stock and working solutions of this compound using HPLC-MS.
-
Expected Outcome: A single major peak corresponding to the correct mass of the intact compound.
-
If Unsuccessful: The presence of multiple peaks or peaks with lower molecular weights indicates degradation. Prepare a fresh solution from the lyophilized powder and re-analyze.
-
-
Review Your Solution Preparation and Handling Protocol:
-
Action: Ensure that you are preparing solutions fresh and using anhydrous solvents. Avoid repeated freeze-thaw cycles of stock solutions.
-
Expected Outcome: Following best practices for handling will minimize degradation.
-
If Unsuccessful: If you are still observing degradation, consider reducing the time the compound is in solution before conjugation.
-
-
Optimize Conjugation Reaction Conditions:
-
Action: Review the pH, temperature, and buffer composition of your conjugation reaction. The stability of the linker can be influenced by these factors.
-
Expected Outcome: The conjugation reaction should be performed under conditions that are optimal for both the click chemistry reaction and the stability of the linker.
-
If Unsuccessful: Consider performing a small-scale stability study of the linker in your chosen reaction buffer to identify any incompatibilities.
-
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cenmed.com [cenmed.com]
- 5. DBCO- (PEG) 3-VC-PAB-MMAE - tcsc0033967 - Taiclone [taiclone.com]
- 6. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MedChemExpress this compound 1 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. anjiechem.com [anjiechem.com]
quality control parameters for Dbco-(peg)3-VC-pab-mmae ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for Dbco-(peg)3-VC-pab-mmae Antibody-Drug Conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a this compound ADC?
The critical quality attributes for this type of ADC are essential for ensuring its safety, efficacy, and stability.[1][2] Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of MMAE molecules conjugated to each antibody. This directly impacts the ADC's potency and therapeutic window.[1]
-
ADC Distribution: The relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Aggregate and Fragment Levels: The presence of high molecular weight species (aggregates) or fragments, which can affect efficacy and immunogenicity.[2][3]
-
Free Drug Content: The amount of unconjugated this compound, which can lead to off-target toxicity.[4]
-
Potency: The biological activity of the ADC, typically measured by in vitro cytotoxicity assays.[5][6]
-
Process-Related Impurities: Residual solvents, unreacted materials, and other contaminants from the manufacturing process.[7]
-
Stability: The ability of the ADC to retain its critical quality attributes over time under specified storage conditions.[8][9]
Q2: How does the Dbco-(peg)3 linker influence the quality control strategy?
The Dbco-(peg)3 linker introduces specific considerations for quality control:
-
DBCO Group: The dibenzocyclooctyne (DBCO) group is used for copper-free click chemistry, typically for conjugation to an azide-modified antibody. The efficiency of this conjugation reaction will directly impact the DAR and the amount of unconjugated antibody. Residual unreacted DBCO-linker should be monitored.
-
PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer can influence the ADC's solubility and pharmacokinetic properties. While generally improving solubility, it can also contribute to the overall heterogeneity of the ADC.
-
VC-PAB-MMAE: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is designed to be cleaved by lysosomal proteases, releasing the MMAE payload inside the target cell.[10] Stability of this linker in circulation is a key parameter to assess to prevent premature drug release.[10][11]
Q3: What are the common causes of ADC aggregation and how can it be prevented?
Aggregation of ADCs is a common issue that can impact their safety and efficacy.[12]
-
Causes:
-
Hydrophobicity of the payload: MMAE is a hydrophobic molecule, and its conjugation to the antibody can increase the overall hydrophobicity, leading to aggregation.[13]
-
High DAR: Higher drug loading increases the surface hydrophobicity of the antibody, promoting aggregation.
-
Unfavorable buffer conditions: pH, ionic strength, and the presence of certain salts can influence protein stability.[13]
-
Manufacturing process: Steps like conjugation, purification, and formulation can introduce stress that leads to aggregation.[12][13]
-
-
Prevention:
-
Formulation optimization: Using excipients like polysorbates, sugars, and amino acids can help stabilize the ADC.[12]
-
Control of DAR: Maintaining a lower and more homogenous DAR can reduce the propensity for aggregation.
-
Process optimization: Careful control of temperature, pH, and buffer conditions during conjugation and purification is crucial.[12]
-
Immobilization during conjugation: Immobilizing the antibody on a solid support during conjugation can physically separate the antibodies and prevent aggregation.[13]
-
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Modification | - Ensure complete reduction of interchain disulfides if targeting native cysteines. - For azide-modified antibodies, confirm the efficiency of the azide (B81097) incorporation step. |
| Degradation of this compound | - Use freshly prepared drug-linker solution for conjugation. The drug-linker conjugate can be unstable in solution.[14][15] - Confirm the integrity of the drug-linker stock by LC-MS. |
| Suboptimal Conjugation Conditions | - Optimize the molar ratio of drug-linker to antibody. - Evaluate different reaction times and temperatures. - Ensure the pH of the conjugation buffer is optimal for the click chemistry reaction. |
| Inaccurate DAR Measurement | - Use orthogonal methods for DAR determination (e.g., HIC and UV-Vis spectroscopy). - Ensure proper calibration of instruments and use of appropriate extinction coefficients. |
Issue 2: High Percentage of Aggregates
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | - Attempt to produce ADCs with a lower average DAR. - Screen for formulation buffers with excipients that reduce hydrophobic interactions (e.g., polysorbates, cyclodextrins).[12] |
| Unfavorable Buffer Conditions | - Perform a buffer screen to identify the optimal pH and ionic strength for ADC stability.[13] |
| Stress During Processing | - Minimize exposure to harsh conditions (e.g., high temperature, vigorous mixing) during conjugation and purification.[12] - Evaluate the impact of freeze-thaw cycles on aggregation and minimize them if necessary. |
| Purification Method | - Optimize the purification method. For example, in Size Exclusion Chromatography (SEC), ensure the mobile phase is non-denaturing.[12] |
Issue 3: High Levels of Free Drug
| Potential Cause | Troubleshooting Steps |
| Incomplete Purification | - Optimize the purification method (e.g., SEC, HIC, or tangential flow filtration) to ensure efficient removal of the unreacted drug-linker.[16] |
| Linker Instability | - Assess the stability of the ADC in the formulation buffer over time. The VC-PAB linker is generally stable in circulation but can be susceptible to cleavage under certain conditions.[10] - Analyze for free drug-related species using methods like Reversed-Phase Liquid Chromatography (RP-LC).[4] |
| Inaccurate Measurement | - Utilize a sensitive and validated analytical method for free drug quantification, such as RP-HPLC with a calibration curve.[4] |
Quantitative Data Summary
The following table summarizes typical acceptance criteria for key quality control parameters of a this compound ADC. These values are illustrative and should be established for each specific ADC product.
| Parameter | Analytical Method | Typical Acceptance Criteria |
| Average DAR | HIC, RP-HPLC, UV-Vis | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | ≥ 95% |
| High Molecular Weight Species (Aggregates) | SEC-HPLC | ≤ 5% |
| Free Drug | RP-HPLC | ≤ 1.0% |
| Potency (IC50) | In vitro Cell Viability Assay | Report Value (within a specified range of a reference standard) |
| Endotoxin | LAL Test | ≤ 5 EU/mg |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. In ADCs, the conjugation of the hydrophobic MMAE payload increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Detection: UV absorbance at 280 nm.[1]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs.[1]
-
Analysis of Aggregates by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the ADC monomer.
Methodology:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates) and the monomer.
-
Calculate the percentage of aggregates: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a purple formazan (B1609692) product.[5][17]
Methodology:
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. Add the different concentrations to the cells.[11]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11]
-
Visualizations
Caption: Workflow for the synthesis and quality control of this compound ADCs.
Caption: Troubleshooting logic for common ADC quality control issues.
References
- 1. benchchem.com [benchchem.com]
- 2. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. adcreview.com [adcreview.com]
- 8. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 9. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Dbco-(peg)3-VC-pab-mmae ADCs in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Dbco-(peg)3-VC-pab-mmae linker-payload system. This advanced ADC construct is designed for site-specific conjugation via click chemistry (Dbco), features a polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, a cathepsin B-cleavable valine-citrulline (VC) linker for targeted drug release, and the potent anti-mitotic agent, monomethyl auristatin E (MMAE). Here, we compile and compare experimental data on the cytotoxic activity of these ADCs across various cancer cell lines, detail the underlying experimental protocols, and visualize the key mechanisms of action.
Quantitative Efficacy Comparison
The in vitro cytotoxicity of ADCs constructed with the this compound linker-drug has been evaluated in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of ADC potency.
| Targeting Moiety | Target Antigen | Cancer Cell Line | Cell Line Type | IC50 (nM) | Reference |
| Bivalent DARPin (DD1) | EGFR | A431 | Squamous Cell Carcinoma | 0.80 | [1] |
| DARPin-Fc (DFc) | EGFR | A431 | Squamous Cell Carcinoma | 0.30 | [1] |
| Bivalent DARPin (DD1) | EGFR | MCF7 | Breast Cancer (EGFR-low) | >30 | [1] |
| DARPin-Fc (DFc) | EGFR | MCF7 | Breast Cancer (EGFR-low) | >30 | [1] |
| Bivalent DARPin (DD1) | EGFR | HDFa | Normal Dermal Fibroblasts | >30 | [1] |
| DARPin-Fc (DFc) | EGFR | HDFa | Normal Dermal Fibroblasts | >30 | [1] |
Mechanism of Action and Experimental Workflow
The efficacy of a this compound ADC is a multi-step process that begins with specific binding to the target antigen on the cancer cell surface and culminates in the induction of apoptosis.
Caption: Mechanism of action of a this compound ADC.
The general workflow for evaluating the in vitro efficacy of these ADCs involves several key experimental stages, from ADC construction to the assessment of cytotoxicity.
Caption: General experimental workflow for ADC synthesis and in vitro testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are summaries of key experimental protocols.
Synthesis of a PEGylated DBCO-MMAE Linker
A novel PEGylated DBCO-MMAE linker can be synthesized using a fragment condensation approach. This involves the synthesis of a PEGylated peptide on a solid phase, followed by the coupling of an adipic acid-modified DBCO in solution. The final step is the condensation of the DBCO-PEG-peptide fragment with H-Cit-PAB-MMAE.[2]
Site-Specific ADC Conjugation via SPAAC
For the generation of homogenous protein-MMAE conjugates, a tandem Knoevenagel ligation followed by copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is employed. An azide-functionalized targeting protein (e.g., antibody or DARPin) is reacted with the DBCO-containing linker-drug, such as this compound, to form a stable triazole linkage.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (both antigen-positive and antigen-negative controls) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and free MMAE. Untreated cells serve as a viability control.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action, typically 72 to 96 hours for tubulin inhibitors like MMAE.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is plotted to determine the IC50 value.
Internalization and Lysosomal Colocalization Assay
-
Cell Treatment: Antigen-positive cells are incubated with a fluorescently labeled ADC or targeting protein.
-
Lysosome Staining: A lysosomal marker (e.g., LysoTracker Green) is added to the cells.
-
Imaging: Live-cell imaging or confocal microscopy is used to visualize the internalization of the ADC and its colocalization with lysosomes. To confirm that internalization is receptor-mediated, a control experiment can be performed at 4°C, which inhibits endocytosis.[1]
Conclusion
ADCs utilizing the this compound linker-payload system demonstrate potent and highly specific cytotoxicity against cancer cells overexpressing the target antigen. The data from EGFR-targeting DARPin-MMAE conjugates highlight the importance of target expression for ADC efficacy, with sub-nanomolar IC50 values observed in EGFR-positive A431 cells and significantly lower toxicity in EGFR-low and EGFR-negative cell lines.[1] The modular nature of the Dbco linker allows for the site-specific conjugation of MMAE to various targeting moieties, paving the way for the development of homogenous and highly effective ADC therapeutics. Further research is warranted to expand the evaluation of this promising ADC platform across a broader range of cancer types and to assess its in vivo efficacy and safety profiles.
References
Validating the Bystander Effect of Dbco-(PEG)3-VC-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by tumor heterogeneity. The "bystander effect," a mechanism where the cytotoxic payload of an ADC kills not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, is a critical attribute for overcoming this challenge. This guide provides an objective comparison of the bystander effect of ADCs utilizing the Dbco-(PEG)3-VC-PAB-MMAE linker-payload system against other ADC platforms, supported by experimental data and detailed protocols.
The this compound system combines a dibenzocyclooctyne (Dbco) group for copper-free click chemistry conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG)3 spacer, a cathepsin B-cleavable valine-citrulline (VC) linker with a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE). The membrane permeability of the released MMAE payload is a key determinant of the bystander effect.[1][2]
Comparative Analysis of ADC Performance
The choice of payload and linker chemistry critically influences the bystander killing capacity of an ADC. Here, we compare the performance of MMAE-based ADCs with those carrying the less permeable payload, MMAF (monomethyl auristatin F).
| Parameter | ADC with this compound | ADC with VC-PAB-MMAF | Key Differences & Rationale |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin F (MMAF) | MMAE is a hydrophobic and neutral molecule, allowing it to readily diffuse across cell membranes. In contrast, MMAF has a charged C-terminal phenylalanine, making it more hydrophilic and significantly less permeable to the lipid bilayer of cell membranes.[2] |
| Bystander Effect | Potent | Minimal to None | The high membrane permeability of MMAE enables it to exit the target cell after cleavage and kill adjacent antigen-negative cells. The released MMAF is largely trapped within the target cell, limiting its bystander activity.[2] |
| Therapeutic Strategy | Addresses tumor heterogeneity and overcomes potential resistance. | More targeted and contained cytotoxic effect, potentially minimizing off-target toxicity to surrounding healthy tissues. | The choice between MMAE and MMAF depends on the therapeutic goal. MMAE is preferred when a strong bystander effect is desired. |
Quantitative Data Presentation
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of MMAE- and MMAF-containing ADCs against various cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| cAC10-vcMMAE | Karpas 299 (CD30+) | Potent (Specific value not cited) | [3] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | Potent (Specific value not cited) | [3] |
| Free MMAE | HCT116 (HER2-) | 8.8 | [4] |
| Free MMAF | HCT116 (HER2-) | 8,944 | [4] |
Note: While both cAC10-vcMMAE and cAC10-vcMMAF are potent against the target cell line, the significant difference in potency between free MMAE and MMAF highlights the impact of cell permeability on cytotoxicity against cells that do not internalize the ADC via a specific receptor.
In Vitro Bystander Killing Co-culture Assay
This assay quantifies the killing of antigen-negative bystander cells when co-cultured with antigen-positive target cells in the presence of an ADC.
| ADC | Co-culture System | Observation | Reference |
| T-DXd (Trastuzumab deruxtecan) | HER2-positive (SK-BR-3) and HER2-negative (U-87 MG) cells | Significant cytotoxicity in HER2-negative U-87 MG cells, indicating a strong bystander effect. | [5] |
| T-DM1 (Trastuzumab emtansine) | HER2-positive (SK-BR-3) and HER2-negative (U-87 MG) cells | No significant cytotoxic effect on HER2-negative U-87 MG cells. | [5] |
| DS8201 (Trastuzumab deruxtecan) | HER2-positive (SKBR3-RFP) and HER2-negative (MCF7-GFP) cells | Treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells. | [1] |
| T-DM1 | HER2-positive (SKBR3-RFP) and HER2-negative (MCF7-GFP) cells | Did not affect MCF7 viability under similar conditions. | [1] |
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a living organism by implanting a mixture of antigen-positive and antigen-negative tumor cells.
| ADC | Admixed Tumor Model | Tumor Growth Inhibition | Conclusion | Reference |
| cAC10-vcMMAE | CD30+ and CD30- cells | Complete tumor remission. | Demonstrates potent in vivo bystander killing. | [3] |
| cAC10-vcMMAF | CD30+ and CD30- cells | Continuous tumor growth. | Lack of effective bystander effect in vivo. | [3] |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[6]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
ADC construct (e.g., this compound ADC)
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imager
Protocol:
-
Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
Treat the co-cultures and monocultures with a serial dilution of the ADC and the isotype control.
-
Incubate the plates for 72-96 hours.
-
Quantify the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or by imaging.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the treated co-culture to the untreated co-culture and the treated monoculture.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.[1]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
ADC construct
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed Ag+ cells in a culture flask and treat with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture medium (conditioned medium).
-
Centrifuge and filter the conditioned medium to remove cell debris.
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Replace the medium on the Ag- cells with the conditioned medium.
-
Incubate for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect.[2]
Materials:
-
Immunodeficient mice
-
Antigen-positive (Ag+) tumor cell line
-
Antigen-negative (Ag-) tumor cell line (may express a reporter like luciferase)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement or in vivo imaging system
Protocol:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.
-
Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
Administer the ADCs and vehicle control to different groups of mice (typically intravenously).
-
Monitor tumor volume regularly using calipers or in vivo imaging.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Mechanism of the bystander effect for a this compound ADC.
Caption: Experimental workflow for validating the ADC bystander effect.
Caption: Logical relationship of ADC components to the bystander effect.
References
Confirming Dbco-(PEG)3-VC-PAB-MMAE Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
The successful development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics hinges on the precise and thorough characterization of their structure. A critical quality attribute is the accurate confirmation of the conjugation of the cytotoxic payload, in this case, monomethyl auristatin E (MMAE), to the monoclonal antibody (mAb) via the Dbco-(PEG)3-VC-PAB linker. Mass spectrometry (MS) stands as the cornerstone analytical technique for providing detailed, multi-level structural information of these complex bioconjugates.
This guide provides a comparative overview of key mass spectrometry-based methods for the characterization of ADCs conjugated with the Dbco-(PEG)3-VC-PAB-MMAE drug-linker. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in selecting the most appropriate analytical strategy to ensure the quality, efficacy, and safety of their ADC candidates.
Comparative Analysis of Mass Spectrometry Techniques
The characterization of a this compound ADC requires a suite of mass spectrometry techniques, each providing unique insights into the molecule's critical quality attributes. The primary methods employed are intact mass analysis, middle-down analysis, and peptide mapping. The choice of technique depends on the specific information required, from the overall drug-to-antibody ratio (DAR) to the precise location of the drug-linker on the antibody.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Mass Accuracy | Typical Resolution |
| Intact Mass Analysis (LC-MS) | Average Drug-to-Antibody Ratio (DAR), Drug-load distribution (DAR0, DAR1, DAR2, etc.), Confirmation of successful conjugation.[1] | Rapid assessment of conjugation efficiency and heterogeneity.[1] | Does not provide information on the conjugation site.[1][2] | < 20 ppm | 50,000 - 100,000 |
| Middle-Down Analysis (LC-MS) | DAR of antibody subunits (e.g., Light Chain, Fd'), Localization of conjugation to specific subunits.[3][4] | Provides more granular information than intact mass without the complexity of full peptide mapping.[3] Can help identify positional isomers.[3] | Does not pinpoint the exact amino acid residue of conjugation.[4] | < 15 ppm | 70,000 - 140,000 |
| Peptide Mapping (LC-MS/MS) | Precise identification of amino acid conjugation sites, Confirmation of linker and payload integrity at the peptide level.[5][6] | Gold standard for conjugation site analysis.[7] Provides the highest level of structural detail.[5] | More time-consuming and complex data analysis compared to other methods.[3] Potential for incomplete digestion or modification during sample preparation.[5] | < 10 ppm for precursor ions, < 20 ppm for fragment ions | > 100,000 |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and accurate data in the characterization of ADCs. The following sections outline the key experimental workflows for the conjugation of this compound to an azide-modified antibody and subsequent mass spectrometry analysis.
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody via Copper-Free Click Chemistry
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction for conjugating the DBCO-containing drug-linker to an antibody that has been functionalized with azide (B81097) groups.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
This compound (dissolved in a compatible organic solvent like DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting columns for buffer exchange and removal of excess reagents.
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the azide-modified antibody. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and organic solvent by buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).
-
Proceed with mass spectrometry analysis to confirm conjugation and determine the DAR.
-
Protocol 2: Intact Mass Analysis by LC-MS
This method is used to determine the average DAR and the distribution of different drug-loaded species.
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in a suitable buffer (e.g., PBS).
-
For analysis, inject 1-5 µg of the ADC onto the LC-MS system.
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a reversed-phase column suitable for large proteins (e.g., C4, 300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from approximately 20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition: Acquire data over a mass range of m/z 1000-4000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. Calculate the average DAR based on the relative abundance of each species.
Protocol 3: Middle-Down Analysis by LC-MS
This technique provides information on the DAR of the individual light and heavy chains.
Sample Preparation:
-
To approximately 25 µg of the ADC, add a reducing agent (e.g., 10 mM dithiothreitol (B142953) - DTT) in a denaturing buffer (e.g., 6 M guanidine-HCl).
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Stop the reaction by adding a small volume of acid (e.g., 1% formic acid).
LC-MS Parameters:
-
LC System: UPLC/HPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from approximately 20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire data over a mass range of m/z 500-3000.
-
Data Analysis: Deconvolute the mass spectra corresponding to the light and heavy chain peaks to determine the mass of each chain and the number of conjugated drugs.
Protocol 4: Peptide Mapping by LC-MS/MS
This "bottom-up" approach is the gold standard for identifying the precise location of drug conjugation.
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC (approximately 100 µg) in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide) in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.
-
-
Digestion:
-
Perform a buffer exchange to remove the denaturant and alkylating agent and replace it with a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.[5]
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.
-
LC-MS/MS Parameters:
-
LC System: Nano-LC system coupled to a high-resolution mass spectrometer.
-
Column: C18 reversed-phase column with a suitable particle size (e.g., 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long, shallow gradient (e.g., 60-90 minutes) from low to high organic content to ensure good separation of peptides.
-
MS System: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense precursor ions for fragmentation (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides and pinpoint the mass shift corresponding to the drug-linker on specific amino acid residues.
Conclusion
Mass spectrometry is an indispensable and powerful tool for the comprehensive characterization of this compound ADCs. A multi-level analytical approach, combining intact mass analysis, middle-down analysis, and peptide mapping, is essential to fully elucidate the critical quality attributes of these complex biotherapeutics. The selection of the appropriate MS technique, coupled with robust and well-defined experimental protocols, will ensure the generation of high-quality, reliable data to guide the development of safe and effective ADC therapies.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. hongzhucui.com [hongzhucui.com]
- 3. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Added Value of Internal Fragments for Top-down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
A Comparative Guide to MMAE ADC Linkers: Focus on Dbco-(peg)3-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. For the potent anti-tubulin agent monomethyl auristatin E (MMAE), the choice of linker dictates the ADC's stability, mechanism of drug release, and overall therapeutic window. This guide provides an objective comparison of Dbco-(peg)3-VC-pab-mmae with other commonly used MMAE ADC linkers, supported by available experimental data and detailed methodologies.
Introduction to MMAE ADC Linkers
MMAE is a highly potent synthetic antineoplastic agent.[1] By itself, its toxicity is too high for systemic administration. However, when conjugated to a tumor-targeting antibody, it can be delivered specifically to cancer cells. The linker plays a pivotal role in this targeted delivery, ensuring the ADC remains stable in circulation and releases the MMAE payload only upon reaching the tumor microenvironment or inside the cancer cell.[2]
The this compound linker is a sophisticated system comprising several key components:
-
Dibenzocyclooctyne (DBCO): A key component for "click chemistry," specifically for strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a highly efficient and specific, copper-free conjugation of the linker-payload to an azide-modified antibody, enabling precise control over the drug-to-antibody ratio (DAR).[3][4]
-
Polyethylene (B3416737) Glycol (PEG): The (peg)3 component is a short polyethylene glycol spacer. PEGylation is known to enhance the hydrophilicity of ADCs, which can improve their solubility, reduce aggregation, and potentially lead to better pharmacokinetics and a wider therapeutic window.[5]
-
Valine-Citrulline (VC): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[]
-
p-aminobenzyl alcohol (pab): A self-immolative spacer that, after cleavage of the valine-citrulline linker, spontaneously releases the MMAE payload in its unmodified, highly potent form.[]
-
Monomethyl Auristatin E (MMAE): The cytotoxic payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This guide will compare the this compound linker construct with two other widely used classes of MMAE linkers: the traditional maleimide-based cleavable linker (mc-vc-PAB-MMAE) and non-cleavable linkers.
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies of ADCs using this compound versus other linkers under identical experimental conditions are limited in publicly available literature. The following tables summarize representative data from various studies to provide a comparative perspective on the performance of different MMAE ADC linker technologies.
Table 1: In Vitro Cytotoxicity of MMAE ADCs with Different Linkers
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-15 (Antibody-Cys-linker-MMAE) | Non-cleavable | BT-474 | HER2 | ~1 x 10⁻¹¹ | [7] |
| mil40-15 (for bystander effect) | Non-cleavable | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ | [7] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | N87 | HER2 | Not explicitly stated, but showed potent activity | [8] |
| ICAM1-MMAE (MC-VC-PAB-MMAE) | Cleavable (vc) | Various CCA cell lines | ICAM1 | nM range | [9] |
Table 2: In Vivo Performance of MMAE ADCs with Different Linkers
| ADC Construct | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| T-vc-MMAE | Cleavable (vc) | N87 (high-HER2) xenograft | Single dose | Tumor growth inhibition | [8] |
| PSMA-MMAE | Cleavable (vc) | PSMA-positive xenograft | Multiple doses | Dose-dependent tumor growth inhibition | [10] |
| ICAM1-DXd (comparison for in vivo model) | Cleavable (GGFG) | Cholangiocarcinoma xenograft | Multiple doses | Significant tumor regression | [9] |
Table 3: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Characteristic | Species | Observation | Reference |
| VC-PABC | Susceptible to carboxylesterase 1c | Mouse | Relatively unstable in mouse plasma | [11] |
| VC-PABC | More stable than in mouse | Human, Cynomolgus Monkey | Generally stable | [12] |
| Non-cleavable (e.g., Cys-linker) | High | Not specified | Exhibits ideal plasma stability | [7] |
| DBCO (on IgG) | High | In vitro | ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C | [3] |
Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the mechanism of action of a cleavable MMAE ADC and the workflows for critical experiments.
Signaling Pathway
Caption: Mechanism of action of a cleavable MMAE ADC.
Experimental Workflows
Caption: Experimental workflows for key ADC performance assays.
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the in vitro stability of an ADC in plasma from different species by measuring the change in drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC (e.g., this compound conjugated antibody)
-
Control ADC (with a known stable or unstable linker, if available)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. A control incubation in PBS should be run in parallel.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C until analysis.
-
ADC Capture: Thaw the plasma samples and capture the ADC using immunoaffinity beads according to the manufacturer's protocol.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC using a suitable LC-MS method for intact protein analysis. The method should be optimized to separate different drug-loaded species.
-
Data Analysis: Determine the average DAR at each time point by analyzing the mass spectrum. Plot the average DAR versus time to assess the stability of the ADC. A decrease in DAR over time indicates linker instability.
In Vitro Co-Culture Bystander Killing Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells (bystander effect).
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (ideally from a similar tissue origin and sensitive to the payload). The Ag- cell line should be labeled (e.g., with GFP) for easy identification.
-
Test ADC
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls. Allow cells to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC and the isotype control ADC. Treat the co-cultures and monocultures with the ADCs.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours for MMAE).
-
Cell Viability Analysis:
-
For flow cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze. Gate on the GFP-positive (Ag-) and GFP-negative (Ag+) populations to determine the viability of each cell type separately.
-
For imaging: Use a high-content imager to count the number of viable and non-viable cells in both the GFP-positive and GFP-negative populations.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures compared to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect. Calculate the IC50 for the bystander killing effect.
Conclusion
The choice of linker is a critical decision in the design of an effective and safe MMAE-based ADC. The this compound linker offers several potential advantages:
-
Site-specific conjugation: The DBCO group allows for precise and controlled conjugation via click chemistry, leading to a more homogeneous ADC product with a defined DAR.[3]
-
Improved hydrophilicity: The PEG spacer can enhance the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.
-
Controlled payload release: The cathepsin B-cleavable VC linker ensures that the potent MMAE payload is released preferentially in the tumor microenvironment.[]
Compared to the traditional mc-vc-PAB-MMAE, the DBCO-PEG variant offers the benefit of site-specific conjugation, which can lead to improved batch-to-batch consistency and a better-defined product. In contrast to non-cleavable linkers, the cleavable VC linker in this compound allows for a bystander killing effect, which can be advantageous in treating heterogeneous tumors.[7] However, this may also come with a potential for higher off-target toxicity if the linker shows instability in circulation.
Ultimately, the optimal linker choice depends on the specific target antigen, the tumor type, and the desired therapeutic index. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different MMAE ADC linkers to inform the selection of the most promising candidates for clinical development. Further head-to-head studies are warranted to fully elucidate the comparative performance of this compound.
References
- 1. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innate-pharma.com [innate-pharma.com]
Validating the Potency of Dbco-(PEG)3-VC-PAB-MMAE ADC: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the potency of antibody-drug conjugates (ADCs) featuring the Dbco-(PEG)3-VC-PAB-MMAE drug-linker, with a focus on in vitro cytotoxicity assays. We offer a detailed comparison with alternative ADC payloads and provide robust experimental protocols to ensure reliable and reproducible data.
The this compound is an advanced drug-linker conjugate designed for targeted cancer therapy.[1][2][3] It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a linker system.[4][5] This linker includes a dibenzocyclooctyne (Dbco) group for copper-free click chemistry conjugation to an antibody, a polyethylene (B3416737) glycol (PEG)3 spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer.[1][6][7][8] This sophisticated design ensures stable circulation and specific release of the MMAE payload within the target cancer cells.[9][10]
Comparative Cytotoxicity of ADC Payloads
The potency of an ADC is fundamentally determined by its cytotoxic payload. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological function.[6] A lower IC50 value indicates a higher potency. Below is a comparison of the in vitro cytotoxicity of MMAE with other common ADC payloads, DM1 and SN-38, as well as a comparison between MMAE and its analogue, MMAF.
It is important to note that the following data is for ADCs with similar payload and linker technologies, as direct head-to-head published data for an ADC with the specific this compound linker was not available. The specific antibody, linker, and conjugation method can influence the final IC50 values.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-Trop-2 ADCs with Different Payloads
| Payload | Cancer Cell Line | IC50 (ng/mL) |
| MMAE | BxPC-3 (Pancreatic) | 0.45 |
| Capan-1 (Pancreatic) | 0.52 | |
| PSN-1 (Pancreatic) | 0.48 | |
| DM1 | BxPC-3 (Pancreatic) | 1.2 |
| Capan-1 (Pancreatic) | 1.5 | |
| PSN-1 (Pancreatic) | 1.3 | |
| SN-38 | BxPC-3 (Pancreatic) | 0.15 |
| Capan-1 (Pancreatic) | 0.18 | |
| PSN-1 (Pancreatic) | 0.16 |
Data adapted from a comparative study of anti-Trop-2 ADCs.[6]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Free and Conjugated MMAE and MMAF
| Compound | Cancer Cell Line | IC50 (nM) |
| Free MMAE | NCI-N87 (Gastric) | 0.5 |
| SK-BR-3 (Breast) | 1.2 | |
| Free MMAF | NCI-N87 (Gastric) | >1000 |
| SK-BR-3 (Breast) | >1000 | |
| MMAE-ADC | NCI-N87 (Gastric) | 0.1 |
| SK-BR-3 (Breast) | 0.3 | |
| MMAF-ADC | NCI-N87 (Gastric) | 0.2 |
| SK-BR-3 (Breast) | 0.5 |
Data adapted from a head-to-head comparison of MMAE and MMAF cytotoxicity.[9]
Signaling Pathway and Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a well-defined mechanism of action. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and transported to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome cleave the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][5][11]
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Dbco-(peg)3 and Dbco-PEG4 Linkers in Bioconjugation
In the realm of advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's stability, efficacy, and pharmacokinetic profile. Among the array of available options, dibenzocyclooctyne (DBCO) linkers featuring discrete polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their role in copper-free click chemistry. This guide provides an objective, data-driven comparison of two closely related and widely used linkers: Dbco-(peg)3 and Dbco-PEG4.
This comparison is designed for researchers, scientists, and drug development professionals to facilitate an informed decision on linker selection based on the specific requirements of their bioconjugation application. While direct head-to-head studies with extensive experimental data for these two specific linkers are not abundant in publicly available literature, this guide synthesizes established principles of PEGylation and available data on short-chain PEG linkers to draw a comprehensive comparison.
Structural and Physicochemical Properties
Dbco-(peg)3 and Dbco-PEG4 linkers share a common architecture: a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG spacer, and a reactive handle for conjugation to a biomolecule or payload. The fundamental difference lies in the length of the PEG spacer, with Dbco-(peg)3 having three ethylene (B1197577) glycol units and Dbco-PEG4 having four.
The addition of a single ethylene glycol unit in Dbco-PEG4 subtly alters its physicochemical properties compared to Dbco-(peg)3. This seemingly minor structural change can have a cascading effect on the properties of the resulting bioconjugate. The PEG spacer enhances the hydrophilicity of the linker, which is particularly beneficial when working with hydrophobic payloads, helping to reduce aggregation and improve solubility.[1][2]
Table 1: Comparison of Physicochemical Properties of Dbco-(peg)3 and Dbco-PEG4 Linkers
| Property | Dbco-(peg)3 Linker | Dbco-PEG4 Linker | Impact of Difference |
| Structure | Contains 3 ethylene glycol units | Contains 4 ethylene glycol units | Increased spacer length and molecular weight for PEG4. |
| Hydrophilicity | High | Higher | The additional PEG unit in Dbco-PEG4 further increases water solubility, which can be advantageous for preventing aggregation of hydrophobic drug conjugates.[3] |
| Spacer Length | Shorter | Longer | The longer spacer arm of Dbco-PEG4 can provide greater separation between the conjugated molecules, potentially reducing steric hindrance.[3] |
| Molecular Weight | Lower | Higher | A minor difference that may be a consideration in applications sensitive to small changes in mass. |
| Biocompatibility | Excellent (enables copper-free click chemistry)[4] | Excellent (enables copper-free click chemistry)[4] | Both are well-suited for in vivo applications due to the bioorthogonal nature of the SPAAC reaction.[4] |
Performance in Bioconjugation and Impact on Conjugate Properties
The choice between a Dbco-(peg)3 and a Dbco-PEG4 linker can influence several key performance parameters of a bioconjugate, including reaction kinetics, stability, and biological activity.
Reaction Kinetics and Efficiency
Both linkers participate in the highly efficient and specific SPAAC reaction with azide-functionalized molecules.[5] The reaction is known for its rapid kinetics under mild, biocompatible conditions.[4] While the difference of a single PEG unit is unlikely to dramatically alter the intrinsic reactivity of the DBCO group, the increased hydrophilicity and spacer length of the Dbco-PEG4 linker may offer subtle advantages in certain contexts. For instance, improved solubility can lead to more homogeneous reaction conditions, and the longer spacer might provide better access to the reactive site, potentially leading to slightly improved conjugation efficiency in sterically hindered systems.
Stability and Pharmacokinetics
The stability of the resulting bioconjugate is primarily determined by the covalent bonds formed (a stable triazole ring from the click reaction and the bond to the biomolecule/payload). The PEG chain itself is generally stable in biological systems.[2] However, the length of the PEG linker can significantly impact the pharmacokinetic profile of the bioconjugate.
Longer PEG chains are known to increase the hydrodynamic radius of proteins and other biomolecules, which can lead to reduced renal clearance and a longer circulation half-life. While the difference between a PEG3 and a PEG4 linker is modest, in sensitive systems, the slightly larger size imparted by the PEG4 linker could contribute to a marginal extension of in vivo residence time.
Biological Activity and Steric Hindrance
A critical consideration in linker design is its potential to interfere with the biological activity of the conjugated molecule. While PEGylation is often beneficial, a linker that is too long can sometimes introduce excessive flexibility or steric bulk, which might hinder the binding of an antibody to its antigen or a small molecule to its receptor. Conversely, a linker that is too short may not provide sufficient separation to overcome steric clashes between the payload and the biomolecule.
The choice between Dbco-(peg)3 and Dbco-PEG4 represents a fine-tuning of this balance. For many applications, the difference may be negligible. However, for systems that are highly sensitive to spatial orientation, the slightly longer Dbco-PEG4 linker might be advantageous in minimizing steric hindrance.[3]
Experimental Protocols
The following are generalized protocols for the use of Dbco-PEG-NHS ester linkers in the preparation of antibody-drug conjugates. These protocols can be adapted for both Dbco-(peg)3 and Dbco-PEG4 linkers.
Antibody Activation with Dbco-PEG-NHS Ester
This protocol describes the conjugation of a DBCO-PEG-NHS ester to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dbco-(peg)3-NHS or Dbco-PEG4-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for purification.
Procedure:
-
Preparation: Ensure the antibody solution is free of any amine-containing buffers or stabilizers.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved Dbco-PEG-NHS ester to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Copper-Free Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-activated antibody with an azide-functionalized payload.
Materials:
-
DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., drug, fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the excess azide-functionalized molecule.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation, for example, by using hydrophobic interaction chromatography (HIC) or mass spectrometry.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams have been generated using the DOT language.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
